Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Beschreibung
The exact mass of the compound Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 296238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTIDKXUZBSTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315693 | |
| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-09-3 | |
| Record name | 64951-09-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of Imidazo[2,1-b]benzothiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The structural elucidation of novel derivatives of this scaffold is paramount for advancing drug discovery efforts. This technical guide provides a comprehensive overview of the spectroscopic characterization of a key derivative, Imidazo[2,1-b]benzothiazole-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this guide, grounded in established chemical principles and data from closely related analogues, presents a robust framework for its synthesis and detailed spectroscopic analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for each technique.
Introduction: The Significance of the Imidazo[2,1-b]benzothiazole Core
The fusion of an imidazole ring with a benzothiazole system creates the tricyclic heteroaromatic scaffold known as imidazo[2,1-b]benzothiazole. This structural motif has garnered considerable attention in medicinal chemistry due to its versatile biological profile. The planarity and rich electronic nature of this system allow for diverse interactions with biological targets. The introduction of a carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation, which is a cornerstone of many drug discovery programs. A thorough understanding of the spectroscopic properties of Imidazo[2,1-b]benzothiazole-2-carboxylic acid is therefore essential for researchers working on the synthesis and development of new therapeutic agents based on this scaffold.
Synthesis of the Imidazo[2,1-b]benzothiazole-2-carboxylic Acid
The synthesis of the target molecule typically proceeds through a multi-step sequence, beginning with the construction of the imidazo[2,1-b]benzothiazole core, followed by the introduction and subsequent hydrolysis of an ester group at the 2-position.
General Synthesis of the Imidazo[2,1-b]benzothiazole Scaffold
A common and efficient method for the synthesis of the imidazo[2,1-b]benzothiazole core involves the condensation of a 2-aminobenzothiazole with an α-haloketone, followed by cyclization.
Experimental Protocol: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
-
Reaction Setup: To a solution of 2-aminobenzothiazole (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), is added ethyl bromopyruvate (1.1 eq.).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ethyl imidazo[2,1-b]benzothiazole-2-carboxylate.
Caption: Synthetic workflow for Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate.
Hydrolysis to the Carboxylic Acid
The final step to obtain Imidazo[2,1-b]benzothiazole-2-carboxylic acid is the hydrolysis of the corresponding ethyl ester. This is typically achieved under basic conditions.[1]
Experimental Protocol: Hydrolysis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
-
Reaction Setup: The ethyl imidazo[2,1-b]benzothiazole-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Reaction Conditions: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to yield Imidazo[2,1-b]benzothiazole-2-carboxylic acid. The structure of the corresponding 2-methyl derivative was confirmed by the appearance of a broad exchangeable peak for the carboxylic acid proton at δ 12.08 ppm in the ¹H NMR spectrum.[1]
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for Imidazo[2,1-b]benzothiazole-2-carboxylic acid based on established principles and data from closely related analogues.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide crucial information about the number and chemical environment of the protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | ~12.0 - 13.0 | broad singlet | This proton is acidic and its signal is often broad. Its chemical shift is highly dependent on the solvent and concentration. The value is based on the reported shift for a close analog.[1] |
| H-3 | ~8.0 - 8.5 | singlet | The proton on the imidazole ring, deshielded by the adjacent nitrogen and the fused ring system. |
| Aromatic Protons | ~7.2 - 8.2 | multiplets | The four protons on the benzothiazole ring system will appear as a complex pattern of multiplets. The exact shifts and coupling constants will depend on the substitution pattern. |
Expert Insights: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. In some cases, this signal may not be observed if the sample is not sufficiently concentrated or if there is rapid exchange with residual water in the NMR solvent. Running the spectrum in a polar aprotic solvent like DMSO-d₆ can help in observing this proton more clearly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~160 - 170 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| C-2 | ~140 - 150 | The carbon bearing the carboxylic acid group. |
| C-3 | ~110 - 120 | The other carbon of the imidazole ring. |
| Aromatic & Heterocyclic Carbons | ~115 - 155 | The remaining carbons of the fused ring system will appear in this range. Specific assignments would require 2D NMR experiments like HSQC and HMBC. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=N stretch | ~1610 - 1640 | Medium |
| C-S stretch | ~690 - 750 | Medium to Weak |
| Aromatic C-H stretch | ~3000 - 3100 | Medium |
| Aromatic C=C stretch | ~1450 - 1600 | Medium to Strong |
Causality Behind Experimental Choices: The broadness of the O-H stretch in the IR spectrum is a hallmark of the strong hydrogen bonding between carboxylic acid molecules in the solid state or in concentrated solutions. The position of the C=O stretch can be influenced by conjugation and hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular weight of Imidazo[2,1-b]benzothiazole-2-carboxylic acid (C₁₀H₆N₂O₂S) is approximately 218.23 g/mol . A high-resolution mass spectrum would show a prominent peak corresponding to this mass.
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).
Caption: Plausible fragmentation pathways in Mass Spectrometry.
Conclusion
The spectroscopic characterization of Imidazo[2,1-b]benzothiazole-2-carboxylic acid is a critical step in the development of new pharmaceuticals based on this versatile scaffold. This guide has provided a detailed projection of the expected NMR, IR, and MS data, grounded in the analysis of closely related compounds and fundamental spectroscopic principles. The provided experimental protocols offer a reliable starting point for the synthesis and analysis of this important molecule. As research in this area continues, the availability of direct experimental data will further refine our understanding of the structure-property relationships within this promising class of heterocyclic compounds.
References
-
Chitti, S., Van Calster, K. K., Cappoen, D. D., Nandikolla, A., Khetmalis, Y. M., Cos, P., ... & Sekhar, K. K. V. G. C. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC advances, 12(35), 22863-22877. [Link]
Sources
The Ascendant Trajectory of Substituted Imidazo[2,1-b]benzothiazoles in Oncology: A Technical Guide to Their Anticancer Properties
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold of imidazo[2,1-b]benzothiazole has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the anticancer properties of substituted imidazo[2,1-b]benzothiazoles, intended for researchers and drug development professionals. We will navigate the synthetic pathways to these compounds, dissect their intricate mechanisms of action, elucidate their structure-activity relationships, and provide detailed protocols for their preclinical evaluation. This document is designed to be a foundational resource, fostering a deeper understanding and inspiring further innovation in the development of this promising class of anticancer agents.
Introduction: The Emergence of a Potent Anticancer Scaffold
The relentless pursuit of novel and effective anticancer therapeutics has led to the exploration of a vast chemical space. Within this landscape, nitrogen- and sulfur-containing heterocyclic compounds have consistently yielded promising candidates. The imidazo[2,1-b]benzothiazole core, a rigid tricyclic system, has garnered significant attention due to its potent and diverse anticancer activities. This scaffold's unique three-dimensional structure allows for versatile substitutions, enabling the fine-tuning of its pharmacological profile to target various hallmarks of cancer.
Early investigations into this class of compounds revealed broad-spectrum antiproliferative activity against numerous cancer cell lines. This initial promise has catalyzed a wave of research aimed at elucidating their mechanisms of action and optimizing their therapeutic potential. This guide will synthesize the current body of knowledge, providing a detailed roadmap for researchers seeking to contribute to this exciting field.
Synthetic Strategies: Building the Imidazo[2,1-b]benzothiazole Core
The synthesis of the imidazo[2,1-b]benzothiazole scaffold is typically achieved through the condensation of a 2-aminobenzothiazole derivative with an α-haloketone. This versatile approach allows for the introduction of a wide array of substituents at various positions of the heterocyclic core, which is crucial for developing a comprehensive structure-activity relationship (SAR).
General Synthesis of 2-Aryl-Imidazo[2,1-b]benzothiazoles
A common and effective method for the synthesis of 2-aryl-imidazo[2,1-b]benzothiazoles involves the reaction of a substituted 2-aminobenzothiazole with a substituted phenacyl bromide.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-imidazo[2,1-b]benzothiazole
Materials:
-
2-Aminobenzothiazole
-
2-Bromo-1-(4-methoxyphenyl)ethan-1-one (p-methoxyphenacyl bromide)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminobenzothiazole (1.0 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 mmol).
-
Reaction Progression: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium bicarbonate (2.0 mmol) and reflux the reaction mixture for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purification: Purify the crude product by column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(4-methoxyphenyl)-imidazo[2,1-b]benzothiazole.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
This foundational synthetic route can be adapted to generate a diverse library of substituted imidazo[2,1-b]benzothiazoles by varying the substituents on both the 2-aminobenzothiazole and the α-haloketone starting materials.
Mechanisms of Anticancer Action: A Multi-pronged Attack
The anticancer efficacy of substituted imidazo[2,1-b]benzothiazoles stems from their ability to modulate multiple key cellular processes involved in cancer progression. The primary mechanisms identified to date include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.
Disruption of Microtubule Dynamics
A significant number of imidazo[2,1-b]benzothiazole derivatives exert their potent antiproliferative effects by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers apoptosis.[1][2]
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin polymerization assay kit (containing >99% pure bovine tubulin, GTP, and polymerization buffer)
-
Test imidazo[2,1-b]benzothiazole compounds
-
Positive control (e.g., Paclitaxel or Combretastatin A-4)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation: On ice, thaw the tubulin, GTP, and polymerization buffer. Prepare a stock solution of the test compound and controls in the polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer containing GTP. Add the test compound at various concentrations to the respective wells. Add the positive and vehicle controls to their designated wells.
-
Initiation of Polymerization: Add the purified tubulin solution to each well to a final concentration of approximately 1-2 mg/mL.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration.[3]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. Substituted imidazo[2,1-b]benzothiazoles have been identified as potent inhibitors of several key protein kinases implicated in oncology.
| Kinase Target | Significance in Cancer | Example Inhibitory Activity (IC50) |
| Met Receptor Tyrosine Kinase | Aberrant Met signaling promotes tumor growth, invasion, and metastasis. | Triflorcas, a 2-phenylimidazo[2,1-b]benzothiazole derivative, effectively targets oncogenic Met.[4] |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Involved in angiogenesis and tumor cell proliferation. | Triflorcas also interferes with PDGFRβ phosphorylation.[4] |
| RAF Kinases (B-RAF, C-RAF) | Key components of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers. | Certain (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives show pan-RAF inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range against V600E-B-RAF.[5] |
| Epidermal Growth Factor Receptor (EGFR) | Overexpression or mutation of EGFR drives the growth of many solid tumors. | Some 2,3-dihydroimidazo[2,1-b]thiazole derivatives have demonstrated potent EGFR inhibition with IC50 values as low as 35.5 nM.[6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test imidazo[2,1-b]benzothiazole compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Multimode plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase buffer, the test compound at various concentrations, the kinase, and the substrate.
-
Initiation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to provide luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[2]
Induction of Apoptosis
A fundamental goal of cancer chemotherapy is to induce programmed cell death, or apoptosis, in tumor cells. Imidazo[2,1-b]benzothiazoles have been shown to be effective inducers of apoptosis through the intrinsic, or mitochondrial, pathway.[1][7] This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases.
Caption: Intrinsic apoptotic pathway initiated by imidazo[2,1-b]benzothiazoles.
The induction of apoptosis is often preceded by cell cycle arrest, which is a common outcome of treatment with these compounds.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test imidazo[2,1-b]benzothiazole compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with PBS and then resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[8]
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity
The therapeutic potential of imidazo[2,1-b]benzothiazoles can be significantly enhanced through systematic SAR studies. By modifying the substituents at various positions of the core structure, it is possible to improve anticancer potency, selectivity, and pharmacokinetic properties.
Key SAR Insights
-
Substitution at the 2-position: The nature of the aryl group at the 2-position of the imidazo[2,1-b]benzothiazole ring is a critical determinant of anticancer activity. Electron-donating or electron-withdrawing groups on this phenyl ring can significantly influence potency. For instance, in some series, a 4-chlorophenyl group at this position has been shown to enhance activity.
-
Substitution at the 3-position: Introduction of substituents at the 3-position can also modulate biological activity.
-
Modifications of the Benzothiazole Ring: Substitutions on the benzothiazole portion of the molecule can impact activity and selectivity.
-
Hybrid Molecules: Conjugating the imidazo[2,1-b]benzothiazole scaffold with other pharmacophores, such as chalcones, has led to the development of hybrid molecules with enhanced anticancer properties.[2]
Quantitative SAR Data
The following table summarizes the in vitro anticancer activity of a selection of substituted imidazo[2,1-b]thiazole derivatives against various cancer cell lines, as reported in the literature.
| Compound ID | R1 (at position 6) | R2 (at position 3) | Cancer Cell Line | IC50 (µM) |
| Compound A | 4-chlorophenyl | H | Melanoma (A375P) | Sub-micromolar |
| Compound B | 4-chlorophenyl | Arylidenehydrazide | Ovarian Cancer (OVCAR-3) | Log10GI50 -6.44 |
| Compound C | Phenyl | Chalcone conjugate | Breast Cancer (MDA-MB-231) | 1.2 |
| Compound D | Phenyl | Chalcone conjugate | Breast Cancer (MDA-MB-231) | 1.3 |
Data compiled from multiple sources for illustrative purposes.[2][5][9]
These quantitative data underscore the importance of specific substitutions in determining the anticancer potency of this class of compounds.
In Vivo Studies: Translating In Vitro Promise to Preclinical Efficacy
While in vitro studies provide valuable insights into the anticancer potential of imidazo[2,1-b]benzothiazoles, in vivo animal models are essential for evaluating their therapeutic efficacy and toxicity in a whole-organism context.
Several studies have reported the in vivo antitumor activity of promising imidazo[2,1-b]benzothiazole derivatives. For example, the 2-phenylimidazo[2,1-b]benzothiazole derivative, Triflorcas, has been shown to impair in vivo tumorigenesis of cancer cells with Met mutations.[4] Another study on a substituted pyridine-based acetamide benzothiazole derivative demonstrated its ability to induce the mitochondrial apoptotic pathway in vivo.[7] Furthermore, a study on imidazo[2,1-b]thiazole-5-carboxamides showed that while some compounds had excellent in vitro activity, they also exhibited no acute toxicity in vivo at doses up to 500 mg/kg.[10]
These preliminary in vivo findings are encouraging and highlight the potential of this scaffold for further preclinical and clinical development. However, more extensive in vivo studies are required to fully characterize the pharmacokinetic profiles, long-term toxicity, and efficacy in a broader range of cancer models.
Conclusion and Future Directions
Substituted imidazo[2,1-b]benzothiazoles represent a highly promising class of anticancer agents with a multifaceted mechanism of action that includes disruption of microtubule dynamics, inhibition of key protein kinases, and induction of apoptosis. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the optimization of its pharmacological properties.
Future research in this area should focus on:
-
Expanding the chemical diversity of imidazo[2,1-b]benzothiazole libraries to explore a wider range of biological targets.
-
Conducting comprehensive in vivo studies on lead compounds to thoroughly evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Identifying novel kinase targets for this scaffold to broaden its therapeutic applications.
-
Investigating the potential for combination therapies with existing anticancer drugs to overcome resistance and enhance therapeutic outcomes.
The continued exploration of the anticancer properties of substituted imidazo[2,1-b]benzothiazoles holds great promise for the development of the next generation of targeted cancer therapies.
References
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., et al. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58(2), 135-149.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
- Babu, V., et al. (2017). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. European Journal of Medicinal Chemistry, 141, 443-453.
- El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 7576-7597.
- Gabr, T. M., et al. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anticancer Agents in Medicinal Chemistry, 19(3), 347-355.
- Gali, V., et al. (2022). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
- Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471-2484.
- Lavecchia, A., et al. (2014).
- Noolvi, M. N., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(9), 4258-4266.
- Palla, V. G., et al. (2015). Synthesis and biological evaluation of novel Mannich bases of 2-arylimidazo[2,1-b]benzothiazoles as potential anti-cancer agents. European Journal of Medicinal Chemistry, 95, 457-466.
- Prabhu, P. P., et al. (2015). Synthesis and anticancer evaluation of oxothiazolidine-based benzothiazole derivatives. Bioorganic & medicinal chemistry letters, 25(22), 5126-5130.
- Singh, Y., Kaur, B., & Kaur, A. (2018). Spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 6(02), 1-8.
- Solomon, V. R., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. Bioorganic & medicinal chemistry letters, 21(5), 1421-1424.
- Sridevi, C., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(2), 183.
- Tantry, S. J., et al. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Au, 2(3), 540-563.
- Xue, J., et al. (2015). Synthesis and biological evaluation of novel benzothiazole derivatives bearing semicarbazone moiety as antitumor agents. Chemical Research in Chinese Universities, 31(6), 958-963.
- Zhang, H., et al. (2017). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. European Journal of Medicinal Chemistry, 141, 443-453.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jacsdirectory.com [jacsdirectory.com]
The Antiallergic Potential of Imidazo[2,1-b]benzothiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Executive Summary
The rising prevalence of allergic disorders necessitates the development of novel therapeutic agents that can offer improved efficacy and safety profiles over existing treatments. This technical guide delves into the promising antiallergic potential of a distinct class of heterocyclic compounds: imidazo[2,1-b]benzothiazole carboxylic acids. We provide an in-depth exploration of their synthesis, biological evaluation, and a proposed mechanism of action, positioning these compounds as compelling candidates for further drug development. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the discovery of next-generation antiallergic therapies.
The Unmet Need in Allergy Therapeutics
Allergic diseases, ranging from rhinitis and conjunctivitis to life-threatening anaphylaxis, are characterized by a type I hypersensitivity reaction. This response is initiated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils. This triggering event culminates in the degranulation and release of a cascade of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the clinical manifestations of allergy.
While current therapies, such as antihistamines and corticosteroids, are effective in managing symptoms, they are not without limitations, including sedation, tachyphylaxis, and, in the case of corticosteroids, long-term side effects. Mast cell stabilizers, like disodium cromoglycate (DSCG), offer a prophylactic approach by inhibiting mast cell degranulation. However, their poor oral bioavailability and short duration of action have limited their clinical utility.[1][2][3] This landscape underscores the critical need for orally active, potent, and safe antiallergic agents.
The Imidazo[2,1-b]benzothiazole Carboxylic Acid Scaffold: A Privileged Structure
The imidazo[2,1-b]benzothiazole scaffold is a rigid, tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The strategic incorporation of a carboxylic acid moiety at the 2-position of this scaffold has been shown to be a critical determinant for potent antiallergic activity.
Synthesis of Imidazo[2,1-b]benzothiazole-2-carboxylic Acids
The synthesis of the imidazo[2,1-b]benzothiazole core is versatile, with several reported methods. A common and effective approach involves the condensation of an o-aminothiophenol with a suitable carboxylic acid or its derivative.[7] For the synthesis of the key antiallergic compounds, a multi-step sequence is typically employed, as outlined below.
Caption: General synthetic route to the target compounds.
This synthesis generally proceeds via the initial reaction of a substituted 2-aminobenzothiazole with an α-haloketone, such as ethyl bromopyruvate, to form the fused imidazo[2,1-b]benzothiazole ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. This modular approach allows for the introduction of various substituents on the benzothiazole ring to explore structure-activity relationships (SAR).
Biological Evaluation: Demonstrating Potent Antiallergic Activity
The antiallergic potential of imidazo[2,1-b]benzothiazole carboxylic acids has been primarily evaluated using the rat passive cutaneous anaphylaxis (PCA) model, a well-established in vivo assay for type I hypersensitivity.[8][9]
The Rat Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a robust and clinically relevant assay for assessing the in vivo efficacy of potential antiallergic compounds. It specifically measures the ability of a compound to inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.
Experimental Protocol: Rat Passive Cutaneous Anaphylaxis (PCA)
-
Sensitization: Male Wistar rats are passively sensitized by intradermal injections of an anti-ovalbumin IgE antibody into the dorsal skin. A waiting period of 24 to 72 hours allows for the binding of the IgE antibodies to mast cell FcεRI receptors.
-
Compound Administration: The test compound, such as an imidazo[2,1-b]benzothiazole carboxylic acid derivative, is administered orally (p.o.) or intravenously (i.v.) at various doses. The vehicle and a positive control, typically disodium cromoglycate (DSCG), are administered to separate groups.
-
Antigen Challenge: After a predetermined time following compound administration (e.g., 60 minutes for oral dosing), the animals are challenged via intravenous injection of the antigen (ovalbumin) mixed with Evans blue dye.
-
Evaluation: The antigen-IgE interaction on mast cells triggers degranulation, leading to the release of vasoactive mediators. This increases local vascular permeability, causing the Evans blue dye to extravasate into the surrounding tissue, forming a blue wheal. After a set time (e.g., 30 minutes), the animals are euthanized, the dorsal skin is reflected, and the diameter and intensity of the blue spots are measured.
-
Quantification: The amount of extravasated dye can be quantified by excising the skin sites, extracting the dye with a solvent like formamide, and measuring the absorbance spectrophotometrically. The percentage inhibition of the allergic reaction is then calculated relative to the vehicle control group.[10][11][12]
In Vivo Efficacy Data
Studies have demonstrated that several imidazo[2,1-b]benzothiazole-2-carboxylic acid derivatives exhibit potent, dose-dependent inhibition of the PCA reaction upon oral administration.[9] This is a significant advantage over DSCG, which is poorly absorbed and largely inactive when given orally.
| Compound | Administration Route | Potency vs. DSCG (i.v.) | Oral Activity | Reference |
| Imidazo[2,1-b]benzothiazole-2-carboxylic acid derivatives | i.v. | Up to 1000x | - | [9] |
| Imidazo[2,1-b]benzothiazole-2-carboxylic acid derivatives | p.o. | - | Significant | [9] |
| Disodium Cromoglycate (DSCG) | i.v. | 1x (Reference) | Inactive | [9] |
Structure-Activity Relationship (SAR) Insights
The exploration of the SAR for this class of compounds has revealed key structural features that govern their antiallergic activity. The tricyclic imidazo[2,1-b]benzothiazole nucleus and the carboxylic acid at the 2-position are essential for high potency. Variations in substitution on the benzo moiety of the benzothiazole ring can further modulate this activity, offering avenues for lead optimization to improve pharmacokinetic and pharmacodynamic properties.
Proposed Mechanism of Action: Mast Cell Stabilization
The pharmacological profile of imidazo[2,1-b]benzothiazole carboxylic acids strongly suggests a cromolyn-like mechanism of action, namely the stabilization of mast cells against IgE-mediated degranulation.[1][13][14] While the precise molecular targets have not been definitively elucidated for this specific chemical class, we can propose a plausible mechanism based on the well-characterized mast cell activation cascade.
Upon cross-linking of FcεRI receptors by an allergen-IgE complex, a signaling cascade is initiated, leading to the release of inflammatory mediators. A critical event in this cascade is the influx of extracellular calcium (Ca²⁺), which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents. It is hypothesized that imidazo[2,1-b]benzothiazole carboxylic acids interfere with this signaling pathway, ultimately preventing degranulation.
Caption: Proposed signaling pathway of mast cell degranulation and the inhibitory role of the compounds.
In Vitro Corroboration: Histamine Release Assay
To further investigate the proposed mechanism of mast cell stabilization, in vitro assays using rat basophilic leukemia (RBL-2H3) cells are invaluable.[15][16][17][18][19] These cells express the FcεRI receptor and degranulate upon IgE-mediated stimulation, releasing histamine and other mediators.
Experimental Protocol: In Vitro Histamine Release Assay (RBL-2H3 Cells)
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in appropriate media and seeded into 24-well plates. The cells are then sensitized overnight with anti-DNP IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compound for a specified period (e.g., 30-60 minutes).
-
Antigen Challenge: Degranulation is initiated by adding the antigen (DNP-HSA) to the wells.
-
Histamine Quantification: After a short incubation period (e.g., 30 minutes), the reaction is stopped, and the supernatant is collected. The amount of histamine released into the supernatant is quantified using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: The percentage of histamine release is calculated relative to total cellular histamine (determined by lysing the cells). The inhibitory effect of the compound is then determined, and an IC₅₀ value can be calculated.
Conclusion and Future Directions
Imidazo[2,1-b]benzothiazole carboxylic acids represent a highly promising class of orally active antiallergic agents. Their potent efficacy in preclinical models of type I hypersensitivity, coupled with a proposed mechanism of mast cell stabilization, makes them attractive candidates for further development.
Future research should focus on:
-
Lead Optimization: Fine-tuning the substitution pattern on the benzothiazole ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Detailed Mechanistic Studies: Elucidating the precise molecular target(s) and confirming the proposed mechanism of action through techniques such as calcium imaging and phosphoproteomics.
-
In Vivo Pharmacology: Evaluating the efficacy of lead compounds in a broader range of animal models of allergic diseases, such as allergic asthma and rhinitis.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window.
The compelling data generated to date strongly support the continued investigation of imidazo[2,1-b]benzothiazole carboxylic acids as a potential new generation of oral antiallergic drugs.
References
-
Ager, I. R., Barnes, A. C., Danswan, G. W., Hairsine, P. W., Kay, D. P., Kennewell, P. D., Matharu, S. S., Miller, P., Robson, P., Rowlands, D. A., et al. (1988). Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][4][8]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. Journal of Medicinal Chemistry, 31(6), 1098-1115. [Link]
-
Bryson, J. C., & Tasnim, S. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]
-
Charles River Laboratories. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved from [Link]
- Galli, S. J., Tsai, M., & Piliponsky, A. M. (2008). The development of allergic inflammation.
-
Hossain, M. S., & Richardson, P. F. (2014). Measuring Local Anaphylaxis in Mice. Journal of Visualized Experiments, (92), e52084. [Link]
- Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.
-
Pharmacology Discovery Services. (n.d.). Allergy, Passive Cutaneous Anaphylaxis (PCA), Rat. Retrieved from [Link]
-
The Mastocytosis Society Canada. (n.d.). Treatment. Retrieved from [Link]
-
Tomioka, H., Yoshida, S., & Ra, C. (1995). Inhibition of histamine release from RBL-2H3 cells by protein synthesis inhibitors. Japanese Journal of Pharmacology, 69(2), 173-179. [Link]
-
Tsuchiya, S., Ohmori, K., & Yamauchi, K. (2020). Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death. PLoS One, 15(4), e0231106. [Link]
-
Vadas, P., & Perelman, B. (2018). Animal Models of IgE Anaphylaxis. International Journal of Molecular Sciences, 19(6), 1775. [Link]
-
Wikipedia. (2023). Cromoglicic acid. Retrieved from [Link]
-
Xu, Y., Zhang, Y., Chang, L., & Li, Y. (2018). Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide. International Journal of Molecular Sciences, 19(11), 3358. [Link]
-
Yu, Y., & Blokhuis, B. R. (2017). Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. Journal of Allergy and Clinical Immunology, 140(3), 885-888.e4. [Link]
- Zhang, T., Finn, D. F., Barlow, J. W., & Walsh, J. J. (2016). Mast cell stabilisers. European Journal of Pharmacology, 778, 158-168.
-
Cellosaurus. (n.d.). Cell line RBL-2H3 (CVCL_0591). Retrieved from [Link]
- Sharma, P. C., Sinhmar, A., Sharma, A., & Rajak, H. (2013). Medicinal significance of benzothiazole scaffold: An insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 240-266.
- Mase, T., Arima, H., Tomioka, K., Yamada, T., & Murase, K. (1986). Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents. Journal of Medicinal Chemistry, 29(3), 386-394.
-
Moriyama, K., & Mase, T. (1986). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Yakugaku Zasshi, 106(7), 569-577. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Samala, G., Vidadala, R., Guntuku, L., Pamanji, R., S, S. P., & P, S. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
-
The Mayo Clinic. (2024). Cromolyn (Oral Route). Retrieved from [Link]
- Verma, A., & Saraf, S. K. (2008). Benzothiazoles: A new profile of biological activities. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-6.
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 3. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. mdpi.com [mdpi.com]
- 8. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and oral antiallergic activity of carboxylic acids derived from imidazo[2,1-c][1,4]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. criver.com [criver.com]
- 12. Passive Cutaneous Anaphylaxis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 13. Cromolyn (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. mastocytosis.ca [mastocytosis.ca]
- 15. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death | PLOS One [journals.plos.org]
- 18. Inhibition of histamine release from RBL-2H3 cells by protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
The Imidazo[2,1-b]benzothiazole-2-carboxylic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Immediate Release
[Shanghai, China – January 27, 2026] – The fused heterocyclic system of imidazo[2,1-b]benzothiazole has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of imidazo[2,1-b]benzothiazole-2-carboxylic acid derivatives. By dissecting the intricate interplay between molecular architecture and biological function, this whitepaper aims to provide a strategic roadmap for the rational design of novel therapeutics.
Introduction: The Rise of a Privileged Heterocycle
The imidazo[2,1-b]benzothiazole core, a rigid tricyclic system, has garnered significant attention due to its versatile pharmacological profile, encompassing anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its unique electronic and steric features provide a robust framework for the development of potent and selective modulators of various biological targets. This guide will focus specifically on derivatives bearing a carboxylic acid moiety at the 2-position, a key functional group that serves as a versatile handle for molecular exploration and optimization of pharmacokinetic and pharmacodynamic properties.
The Core Scaffold: Synthesis and Physicochemical Properties
The synthesis of the imidazo[2,1-b]benzothiazole nucleus is most commonly achieved through the condensation of a 2-aminobenzothiazole derivative with an α-haloketone. This versatile reaction allows for the introduction of a wide range of substituents on both the benzothiazole and imidazole rings, providing a foundational platform for extensive SAR studies.
The carboxylic acid group at the 2-position is typically introduced via the use of an α-ketoacid or its ester equivalent in the initial cyclization step, followed by hydrolysis if necessary. The presence of this acidic moiety significantly influences the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical considerations in drug design.
Caption: Key sites for SAR exploration on the imidazo[2,1-b]benzothiazole scaffold.
Biological Activities and Mechanistic Insights
Derivatives of imidazo[2,1-b]benzothiazole-2-carboxylic acid have demonstrated a wide array of biological activities.
Anticancer Activity
Several studies have highlighted the potential of this scaffold in oncology. Some derivatives have shown potent cytotoxic effects against various cancer cell lines. [2]The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been investigated as inhibitors of receptor tyrosine kinases. [4]
Antimicrobial Activity
The imidazo[2,1-b]benzothiazole core is a promising platform for the development of novel antimicrobial agents. As previously discussed, carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis. [1][5]The mechanism of action is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this scaffold has also been explored. [6]Certain derivatives have shown the ability to modulate inflammatory pathways, suggesting their potential use in the treatment of inflammatory disorders.
Experimental Protocols
General Synthesis of Imidazo[2,1-b]benzothiazole-2-carboxamides
-
Step 1: Synthesis of Ethyl 2-Aryl-imidazo[2,1-b]benzothiazole-2-carboxylate. A mixture of the appropriately substituted 2-aminobenzothiazole (1 mmol) and ethyl 2-chloroacetoacetate (1.2 mmol) in ethanol (20 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude ester.
-
Step 2: Hydrolysis to the Carboxylic Acid. The crude ester (1 mmol) is dissolved in a mixture of ethanol (15 mL) and 10% aqueous sodium hydroxide (10 mL) and stirred at room temperature for 12 hours. The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.
-
Step 3: Amide Coupling. To a solution of the carboxylic acid (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) are added, and the mixture is stirred at 0 °C for 30 minutes. The desired amine (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water, and purified by column chromatography.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
A sterile 96-well microplate is prepared.
-
The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC.
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37 °C for 5-7 days.
-
Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
The fluorescence is read at an excitation of 530 nm and an emission of 590 nm. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence compared to the control.
Caption: Iterative workflow for SAR-guided drug discovery.
Future Perspectives and Conclusion
The imidazo[2,1-b]benzothiazole-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. The existing body of research clearly indicates that strategic modifications to this core structure can lead to significant enhancements in biological activity and selectivity. Future research should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the chemical space around the scaffold is warranted, including a wider range of substituents on both the benzothiazole and imidazole rings.
-
Elucidation of mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization.
-
Pharmacokinetic profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying candidates with favorable drug-like properties.
References
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (1988). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & pharmaceutical bulletin, 36(10), 3944–3949. [Link]
-
Gontijo, R. J., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC medicinal chemistry, 13(9), 1145–1157. [Link]
-
ResearchGate. (n.d.). Structure of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole based active antitubercular agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
Gontijo, R. J., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(38), 24655-24667. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7986. [Link]
-
ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Gupta, M., & Kaur, M. (2018). Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 6(1), 1-8. [Link]
-
Zare-Shahneh, A., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iranian Journal of Pharmaceutical Research, 20(2), 263-275. [Link]
-
Ferreira, L. G., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-278. [Link]
-
Sanna, V., et al. (2015). Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. PLoS One, 10(6), e0128779. [Link]
-
Rodrigues, F. A., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3183. [Link]
-
Al-Ghorbani, M., et al. (2020). Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-850. [Link]
-
ResearchGate. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and. Retrieved from [Link]
-
Journal of microbiology, biotechnology and food sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. Retrieved from [Link]
-
Olivero, M., et al. (2013). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLoS One, 8(8), e70705. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 2. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Molecular Docking Studies of Imidazo[2,1-b]benzothiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices involved in conducting molecular docking studies on Imidazo[2,1-b]benzothiazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key decisions in the docking workflow, ensuring a robust and reliable computational analysis.
Part 1: Foundational Principles and Strategic Planning
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The primary objective in the context of drug discovery is to forecast the binding mode and affinity of a small molecule (ligand), such as an Imidazo[2,1-b]benzothiazole derivative, within the active site of a target protein.[5] A successful docking study can significantly rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
The Imidazo[2,1-b]benzothiazole Scaffold: A Privileged Structure
The Imidazo[2,1-b]benzothiazole core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, fused-ring system provides a defined three-dimensional shape that can be functionalized at various positions to modulate its interaction with diverse biological targets.[6] Documented targets for this class of compounds include, but are not limited to:
-
Protein Kinases: Such as the Met receptor tyrosine kinase (RTK), crucial in cell proliferation and metastasis.[7]
-
Tubulin: A key component of the cytoskeleton, the inhibition of which disrupts mitosis in cancer cells.[8][9]
-
Enzymes in Pathogens: For instance, Pantothenate synthetase in Mycobacterium tuberculosis.[10][11]
-
Nuclear Receptors: Like the Glucocorticoid Receptor (GCR), where these derivatives can act as allosteric modulators.[12]
-
Ion Channels and Other Enzymes: Including GABA-aminotransferase (GABA-AT) and sodium ion channels (NavMs) implicated in epilepsy.[1]
Strategic Planning: Defining the "Why" Before the "How"
Before initiating any computational work, a clear hypothesis-driven strategy is paramount. Key considerations include:
-
Target Selection and Validation: Is there experimental evidence linking the Imidazo[2,1-b]benzothiazole scaffold to the chosen protein target? A thoroughly validated target is the bedrock of a meaningful docking study.
-
Objective of the Study: Is the goal to predict the binding mode of a known active compound, screen a virtual library for new hits, or understand the structural basis of selectivity? The objective will dictate the choice of docking algorithm, scoring function, and the extent of post-docking analysis.
-
Software and Hardware Resources: A variety of academic and commercial software packages are available for molecular docking, each with its own strengths and weaknesses.[13] This guide will focus on the widely used AutoDock Vina for its balance of speed and accuracy.[14]
Part 2: The Experimental Workflow: A Self-Validating Protocol
A rigorous molecular docking protocol is a self-validating system, where each step is designed to minimize errors and ensure the biological relevance of the final results. The following sections detail a field-proven workflow for studying Imidazo[2,1-b]benzothiazole derivatives.
Step 1: Preparation of the Target Protein
The quality of the protein structure is a critical determinant of docking accuracy. The goal is to prepare a biologically relevant and computationally clean representation of the target.
Protocol:
-
Structure Retrieval: Obtain the 3D coordinates of the target protein from a reputable source, such as the RCSB Protein Data Bank (PDB).[15] It is preferable to select a high-resolution crystal structure that is co-crystallized with a ligand, as this provides a validated binding pocket.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[15][16]
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are distant from the active site, they may be ignored. However, if they are near the binding pocket, homology modeling or loop refinement tools may be necessary.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. Assign appropriate partial charges using a force field like Gasteiger.[1] This step is critical for accurately calculating the electrostatic interactions that govern binding.
-
File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.[16]
Causality Behind the Choices:
-
Removing water molecules simplifies the calculation, but it's a critical decision. Water molecules can mediate protein-ligand interactions. A good practice is to perform initial dockings without water, and if key interactions seem to be missing, selectively add back conserved water molecules observed in multiple crystal structures of the same protein.
-
Correct protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) at physiological pH are essential. Incorrect protonation can lead to the misprediction of key hydrogen bond interactions.
Step 2: Preparation of the Imidazo[2,1-b]benzothiazole Ligands
The ligand must be prepared in a three-dimensional format with correct stereochemistry and charge distribution.
Protocol:
-
2D to 3D Conversion: Draw the 2D structure of the Imidazo[2,1-b]benzothiazole derivative using chemical drawing software like MarvinSketch or ChemDraw. Convert this 2D representation into a 3D structure.[1]
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation before docking.
-
Charge Calculation: Calculate partial atomic charges for the ligand, typically using the Gasteiger-Hückel method.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds during the docking simulation.
-
File Format Conversion: Save the prepared ligand in the PDBQT format.
Causality Behind the Choices:
-
Starting with a low-energy conformation of the ligand can speed up the docking process and increase the likelihood of finding the correct binding pose.
-
The number of rotatable bonds directly impacts the complexity of the conformational search. While ligand flexibility is crucial, an excessive number of rotatable bonds can make the search computationally intractable. For typical drug-like molecules, up to 10-15 rotatable bonds is manageable.
Step 3: The Docking Simulation with AutoDock Vina
This is the core computational step where the ligand is "docked" into the prepared protein.
Protocol:
-
Defining the Search Space (Grid Box): A grid box defines the three-dimensional space in the protein's active site where AutoDock Vina will search for binding poses.[17] If a co-crystallized ligand is present in the original PDB file, the grid box should be centered on this ligand and encompass the entire binding pocket. For "blind docking" where the binding site is unknown, the grid box can be set to cover the entire protein surface.[17]
-
Setting Docking Parameters: Configure the docking parameters in the AutoDock Vina configuration file. Key parameters include:
-
num_modes: The number of binding modes (poses) to generate. A value of 10-20 is typically sufficient.
-
exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the global energy minimum but also increase computation time. A value of 8 is a good starting point and can be increased for more rigorous searches.
-
-
Running the Simulation: Execute AutoDock Vina with the prepared protein, ligand, and configuration file as inputs.
Causality Behind the Choices:
-
The size and placement of the grid box are critical. A box that is too small may miss the true binding site, while a box that is too large will unnecessarily increase the search space and computation time.
-
The exhaustiveness parameter is a trade-off between speed and accuracy. For initial screening, a lower value may be used, while for detailed analysis of a few high-priority compounds, a higher value is recommended.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Part 3: Analysis, Interpretation, and Validation
The output of a docking simulation is a set of possible binding poses for the ligand, each with a corresponding binding affinity score. Rigorous analysis is required to extract meaningful biological insights.
Interpreting the Results
-
Binding Affinity: AutoDock Vina reports the binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.[18][19] It is important to note that these scores are estimations and should be used for relative ranking of compounds rather than as absolute measures of binding strength.
-
Pose Analysis: The top-ranked poses (those with the lowest binding energy) should be visually inspected using molecular visualization software like PyMOL or Chimera.[17] The key is to analyze the non-covalent interactions between the Imidazo[2,1-b]benzothiazole derivative and the protein's active site residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding.
-
Hydrophobic Interactions: The burying of nonpolar surfaces is a major driving force for binding.
-
Pi-stacking and Cation-pi Interactions: Common with aromatic systems like the benzothiazole ring.
-
-
Clustering and RMSD: AutoDock Vina clusters similar poses together. A large cluster of low-energy poses suggests a well-defined and favorable binding site. The root-mean-square deviation (RMSD) between different poses can indicate the conformational flexibility of the ligand in the binding site.
Case Study: Imidazo[2,1-b]benzothiazole Derivatives as Tubulin Inhibitors
Several studies have successfully used molecular docking to investigate Imidazo[2,1-b]benzothiazole-based compounds as tubulin polymerization inhibitors.[8][9] In these studies, the derivatives were docked into the colchicine binding site of tubulin.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Experimental Validation (IC50) |
| Imidazo[2,1-b]thiazole-chalcone conjugates | Tubulin (Colchicine site) | Cys241, Leu248, Ala316 | -7.5 to -9.2 | 1.2 - 1.3 µM (MDA MB-231 cells)[8] |
| Imidazo[2,1-b][12][20][21]thiadiazole-linked oxindoles | Tubulin (Colchicine site) | αAsn101, βThr179, βCys241 | Not explicitly stated, but good correlation observed | 1.1 - 1.6 µM (various cancer cell lines)[9] |
This data demonstrates the utility of molecular docking in rationalizing the activity of these compounds. The predicted interactions with key residues in the colchicine binding site provide a structural basis for their ability to inhibit tubulin polymerization, which was confirmed by in vitro assays.[8][9]
Beyond Docking: The Role of Molecular Dynamics
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer deeper insights into the stability and dynamics of the protein-ligand complex over time.[17][20] An MD simulation can:
-
Assess the stability of the predicted binding pose. If a ligand is unstable in the binding pocket and diffuses away during the simulation, the initial docking result may be a false positive.
-
Reveal conformational changes in the protein upon ligand binding (induced fit).
-
Provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA.
Met Receptor Tyrosine Kinase Signaling Pathway
Caption: Inhibition of the MET signaling pathway by Imidazo[2,1-b]benzothiazole derivatives.
The Ultimate Validation: Experimental Correlation
Computational predictions must be validated by experimental data.[17] A strong correlation between docking scores and experimentally determined biological activities (e.g., IC50 values from cytotoxicity assays) provides confidence in the docking protocol. Discrepancies between computational and experimental results can also be informative, potentially highlighting issues such as poor cell permeability, metabolic instability of the compound, or inaccuracies in the docking model. These discrepancies should be investigated to refine both the computational and experimental approaches.
Part 4: Troubleshooting and Advanced Considerations
-
Protein Flexibility: One of the major challenges in molecular docking is accounting for protein flexibility.[22] Most standard docking protocols treat the protein as a rigid entity. If the target protein is known to undergo significant conformational changes upon ligand binding, more advanced techniques like ensemble docking (docking against multiple protein conformations) or induced-fit docking may be necessary.
-
Scoring Function Accuracy: Scoring functions are approximations and may not always accurately rank the true binding pose as the top result. It is good practice to visually inspect several of the top-ranked poses, not just the number one result.
-
Covalent Docking: If the Imidazo[2,1-b]benzothiazole derivative is designed to form a covalent bond with the target protein, specialized covalent docking software and protocols are required.
Conclusion
Molecular docking is a powerful and indispensable tool in the modern drug discovery pipeline for investigating Imidazo[2,1-b]benzothiazole derivatives. When executed with a clear understanding of its principles, a rigorous and self-validating protocol, and a critical eye for analysis, it provides invaluable insights into the molecular basis of ligand recognition. This guide has outlined a comprehensive framework for such studies, emphasizing the causality behind experimental choices to empower researchers to generate reliable, reproducible, and biologically relevant results. The ultimate success of any in silico study, however, lies in its ability to generate testable hypotheses that can be validated and refined through experimental investigation.
References
-
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Preprints.org. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences. [Link]
-
Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. (2011). ResearchGate. [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of Molecular Structure. [Link]
-
Kamal, A., et al. (2017). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. European Journal of Medicinal Chemistry. [Link]
-
(PDF) Molecular Docking Challenges and Limitations. (2015). ResearchGate. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2015). ResearchGate. [Link]
-
Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (n.d.). Meiler Lab. [Link]
-
Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2017). Cancers. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]
-
AutoDock binding energy scoring values and interacting residues of selected polyphenols with ERαLBD. (2023). ResearchGate. [Link]
-
Process for the preparation of imidazo[2,1-b][12][20]benzothiazole derivatives. (2017). Google Patents.
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]
-
Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2015). ResearchGate. [Link]
-
Challenges in Docking: Mini Review. (2015). JSciMed Central. [Link]
-
AutoDock Vina Documentation. (n.d.). Scripps Research. [Link]
-
Inhibition of MET Receptor Tyrosine Kinase and Its Ligand Hepatocyte Growth Factor. (2012). DOI. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][12][20][21]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem. [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). PubMed Central. [Link]
-
Challenges and current status of computational methods for docking small molecules to nucleic acids. (2019). European Journal of Medicinal Chemistry. [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of King Saud University - Science. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]
-
Protein-ligand Docking tutorial using BioExcel Building Blocks (PDB Cluster90 Binding Site Version). (n.d.). Molecular Modeling and Bioinformatics Group. [Link]
-
Examples of benzothiazole-based tubulin polymerization inhibitors. (2022). ResearchGate. [Link]
-
QSAR and docking study of some benzothiazole derivatives as anthelmintics. (2018). International Journal of Multidisciplinary Research and Development. [Link]
-
Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. (2020). Bioorganic Chemistry. [Link]
-
K252a inhibits the oncogenic properties of Met, the HGF receptor. (2002). Oncogene. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
Molecular Docking Challenges and Limitations. (2015). Semantic Scholar. [Link]
-
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. (2021). The Thai Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). PubMed Central. [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2018). PubMed Central. [Link]
-
MET Inhibition in Non-Small Cell Lung Cancer. (2019). European Medical Journal. [Link]
-
Protein-ligand docking. (2019). Galaxy Training. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). Semantic Scholar. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). MDPI. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). MDPI. [Link]
Sources
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allsubjectjournal.com [allsubjectjournal.com]
- 3. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Imidazo[2,1-b]benzothiazol Derivatives as Potential Allosteric Inhibitors of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. Protein-ligand Docking (Cluster90) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP3150612A1 - Process for the preparation of imidazo[2,1-b][1,3]benzothiazole derivatives - Google Patents [patents.google.com]
- 19. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Challenges in Docking: Mini Review [jscimedcentral.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Imidazo[2,1-b]benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic protocols for obtaining substituted imidazo[2,1-b]benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b]benzothiazole scaffold is a core structural motif in molecules exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, and anticancer properties.[1][2][3] This document provides detailed, step-by-step methodologies for the classical condensation reaction and modern microwave-assisted synthesis, offering insights into the rationale behind experimental choices to ensure reproducibility and high yields. Furthermore, it briefly touches upon multicomponent reactions as an alternative, efficient approach.
Introduction: The Significance of the Imidazo[2,1-b]benzothiazole Scaffold
The fusion of an imidazole ring with a benzothiazole core results in the rigid, tricyclic imidazo[2,1-b]benzothiazole system. This unique architecture has proven to be a privileged scaffold in the development of novel therapeutic agents. The inherent biological activities of the parent scaffold, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of pharmacological properties.[3][4] Researchers have successfully synthesized derivatives with potent activities, making the efficient and versatile synthesis of this class of compounds a critical aspect of modern drug discovery programs.[2][5] This guide aims to provide reliable and well-validated protocols to facilitate further research and development in this promising area.
I. Classical Synthesis: Condensation of 2-Aminobenzothiazoles with α-Haloketones
The most established and widely utilized method for the synthesis of imidazo[2,1-b]benzothiazoles involves the condensation of a 2-aminobenzothiazole derivative with an α-haloketone, typically an α-bromoketone.[6] This two-step process, often performed as a one-pot reaction, proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the exocyclic nitrogen of 2-aminobenzothiazole on the electrophilic carbon of the α-haloketone, leading to the formation of a quaternary ammonium salt intermediate. Subsequent intramolecular cyclization through the attack of the endocyclic nitrogen onto the carbonyl carbon, followed by dehydration, yields the final imidazo[2,1-b]benzothiazole product.
Caption: Reaction mechanism for the classical synthesis.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of 2-phenylimidazo[2,1-b]benzothiazole as a representative example. The procedure can be adapted for various substituted 2-aminobenzothiazoles and α-haloketones.
Materials:
-
2-Aminobenzothiazole (1.0 mmol, 150.2 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199.0 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzothiazole (1.0 mmol) and ethanol (10 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of α-Haloketone: Add 2-bromoacetophenone (1.0 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Reaction Completion and Work-up: After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation of the Product: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]
Expert Insights:
-
The choice of solvent can influence the reaction rate and yield. While ethanol is commonly used, other solvents like methanol or isopropanol can also be employed.
-
For less reactive starting materials, the addition of a non-nucleophilic base, such as sodium bicarbonate, can facilitate the reaction by neutralizing the HBr formed during the reaction.
-
The reaction time may vary depending on the specific substrates used. Electron-donating groups on the 2-aminobenzothiazole and electron-withdrawing groups on the α-haloketone generally accelerate the reaction.
II. Microwave-Assisted Synthesis: An Efficient and Green Approach
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[9][10] This approach is particularly effective for the synthesis of imidazo[2,1-b]benzothiazoles, offering a greener alternative with reduced energy consumption and solvent usage.[11]
Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[11]
-
Higher Yields: The efficient and uniform heating provided by microwaves can lead to improved product yields and reduced side product formation.
-
Green Chemistry: The use of smaller volumes of solvent and reduced energy consumption aligns with the principles of green chemistry.[9]
Detailed Step-by-Step Protocol (Microwave)
This protocol outlines a catalyst-free, microwave-assisted synthesis of substituted imidazo[2,1-b]benzothiazoles in an aqueous medium.[1]
Materials:
-
Substituted 2-aminobenzothiazole (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Water:Isopropyl Alcohol (IPA) (1:1, 4 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine the substituted 2-aminobenzothiazole (1.0 mmol), substituted phenacyl bromide (1.0 mmol), and the water:IPA solvent mixture (4 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 12-15 minutes under high pressure.[11]
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can often be purified by simple washing with a suitable solvent or recrystallization, frequently avoiding the need for column chromatography.[1]
Caption: Workflow for microwave-assisted synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted imidazo[2,1-b]benzothiazoles using the microwave-assisted protocol.
| Entry | R1 (on Benzothiazole) | R2 (on Phenyl of Ketone) | Time (min) | Yield (%) |
| 1 | H | H | 15 | 95 |
| 2 | H | 4-CH3 | 15 | 94 |
| 3 | H | 4-OCH3 | 15 | 93 |
| 4 | H | 4-CN | 12 | 96 |
| 5 | 7-OEt | 4-CH3 | 15 | 94 |
| 6 | 7-NO2 | H | 15 | 90 |
Data adapted from a catalyst-free microwave-assisted procedure.[1]
III. Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
For the synthesis of the related imidazo[2,1-b]thiazole scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction offers a highly efficient one-pot, three-component approach.[8][12][13] This reaction involves an aldehyde, an aminothiazole (or aminobenzothiazole), and an isocyanide to rapidly construct the desired heterocyclic system. The GBB reaction is a powerful tool in combinatorial chemistry for the generation of diverse libraries of compounds.[8][13]
General Reaction Scheme:
An aldehyde, a 2-aminothiazole derivative, and an isocyanide react, often in the presence of a catalyst, to form the substituted imidazo[2,1-b]thiazole. The reaction proceeds with high atom economy, a key principle of green chemistry.[12]
IV. Characterization of Synthesized Compounds
The synthesized imidazo[2,1-b]benzothiazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the compounds.[2][14]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized products.[14]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[2]
-
Melting Point: To determine the melting point of solid products, which is an indicator of purity.
Conclusion
This guide provides robust and detailed protocols for the synthesis of substituted imidazo[2,1-b]benzothiazoles, a key scaffold in medicinal chemistry. The classical condensation method offers a reliable and well-established route, while the microwave-assisted protocol presents a more efficient and environmentally friendly alternative. By understanding the underlying principles and following these detailed procedures, researchers can confidently synthesize a diverse range of imidazo[2,1-b]benzothiazole derivatives for further investigation in drug discovery and development programs.
References
-
Calderón-Rangel, D., Pérez, K. A. G., Díaz, A. C., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103. [Link]
-
Maiti, B., Chanda, K., & Mukku, N. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances, 10(2), 770-778. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2000). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Archiv der Pharmazie, 333(11), 359-362. [Link]
-
Maiti, B., Chanda, K., Mukku, N., & Sun, C. M. (2020). Attempted synthesis of substituted benzo[d]imidazo[2,1-b]oxazoles in green media. Figshare. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (1998). Imidazo[2,1-b]benzothiazoles. I. Chemical & Pharmaceutical Bulletin, 46(12), 1879-1882. [Link]
-
Maiti, B., Chanda, K., Mukku, N., & Sun, C. M. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Semantic Scholar. [Link]
-
Calderón-Rangel, D., Pérez, K. A. G., Díaz, A. C., & Gámez-Montaño, R. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. Sciforum. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Gontijo, L. A. P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1135-1147. [Link]
-
Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]
-
Vashi, D., et al. (2021). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 13(1), 13-17. [Link]
-
Roda, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Kaugars, G., et al. (1987). Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents. Journal of Medicinal Chemistry, 30(8), 1341-1345. [Link]
-
Vekariya, R. H., et al. (2016). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. Medicinal Chemistry Research, 25(12), 2813-2828. [Link]
-
Mohammed, M. H., et al. (2018). Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. Kirkuk University Journal-Scientific Studies, 13(1), 212-227. [Link]
-
Gholami, M., et al. (2016). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 5(6), 569-573. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 64(10), 5673-5682. [Link]
-
Roda, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. [Link]
-
Zhang, L., et al. (2014). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Critical Reviews in Analytical Chemistry, 44(3), 227-246. [Link]
-
Asadi, S., et al. (2019). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 41(4), 793-803. [Link]
-
Yilmaz, I., & Ceylan, S. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94(1). [Link]
-
Carcamo, S., et al. (2011). Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors. Bioorganic & Medicinal Chemistry, 19(5), 1701-1710. [Link]
-
Hanoon, R. A., et al. (2022). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 38(3), 633-639. [Link]
-
Kloepfer, A., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jyoungpharm.org [jyoungpharm.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazo[2,1-b]benzothiazole Cyclization
Welcome to the technical support center for the synthesis and optimization of Imidazo[2,1-b]benzothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[2,1-b]benzothiazoles are a class of compounds with significant biological activities, and their efficient synthesis is crucial for further investigation and development.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the cyclization reaction. The guidance herein is based on established literature and aims to provide a rational approach to optimizing your reaction conditions for improved yield, purity, and efficiency.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Imidazo[2,1-b]benzothiazole cyclization, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my Imidazo[2,1-b]benzothiazole product. What are the likely causes and how can I improve it?
A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.
Potential Cause 1: Inefficient Reaction Conditions
The choice of solvent, temperature, and reaction time are critical parameters that significantly influence the reaction rate and overall yield. Classical methods for this synthesis often involve high temperatures and long reaction times, which can lead to degradation of starting materials or products.[3]
-
Solution 1.1: Solvent Screening. The polarity of the solvent can dramatically affect the solubility of your reactants and the stabilization of transition states. A screening of solvents with varying polarities is recommended. For instance, in a Groebke–Blackburn–Bienaymé reaction for imidazo[2,1-b]thiazole synthesis, switching from methanol or acetonitrile to toluene was shown to significantly improve the yield from ~33% to 68-78%.[3] Common solvents to consider include:
-
Solution 1.2: Temperature Optimization. An insufficient reaction temperature can lead to a slow reaction rate, while excessive heat can cause decomposition.
-
If you suspect the reaction is not proceeding to completion, a stepwise increase in temperature (e.g., in 10-20 °C increments) is advisable. For one reported procedure, increasing the temperature from 85 °C to 100 °C in toluene improved the yield and reduced the reaction time.[3]
-
Conversely, if you observe the formation of multiple byproducts or charring, the temperature might be too high.
-
-
Solution 1.3: Microwave-Assisted Synthesis. Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[5] It can often lead to shorter reaction times, higher yields, and fewer side products compared to conventional heating.[5][6] If available, transitioning your protocol to a microwave reactor is a highly recommended optimization step.
Potential Cause 2: Catalyst Inactivity or Inappropriateness
Many synthetic routes for benzothiazole derivatives benefit from catalysis. The absence of a suitable catalyst or the use of an inappropriate one can be a major roadblock.
-
Solution 2.1: Introduction of a Catalyst. If your reaction is proceeding uncatalyzed, consider the addition of a catalyst.
-
Acid Catalysis: Brønsted acids can facilitate the cyclization by activating the carbonyl group of the α-haloketone and promoting the intramolecular nucleophilic attack by the nitrogen of the benzothiazole ring.[7] Examples include p-toluenesulfonic acid (p-TSA) or even acidic conditions provided by the reaction medium itself.
-
Metal Catalysis: Copper-based catalysts, such as copper(I) iodide (CuI), have been successfully employed in the synthesis of related fused heterocyclic systems.[5] Palladium catalysts can also be effective in certain synthetic strategies.[8]
-
-
Solution 2.2: Catalyst Screening. If you are already using a catalyst with poor results, a screening of different catalysts is warranted. The choice of catalyst can be highly substrate-dependent.
Potential Cause 3: Poor Quality of Starting Materials
The purity of your starting materials, particularly the 2-aminobenzothiazole and the α-haloketone (or equivalent electrophile), is paramount.
-
Solution 3.1: Purity Verification. Ensure the purity of your starting materials using techniques like NMR, melting point, or chromatography. Impurities can interfere with the reaction or lead to the formation of undesired side products.
-
Solution 3.2: Proper Handling and Storage. 2-Aminobenzothiazole can be susceptible to oxidation. Ensure it is stored under an inert atmosphere if necessary. α-Haloketones can be lachrymatory and reactive, so they should be handled with care and stored appropriately.
Problem 2: Formation of Multiple Byproducts and Difficult Purification
Q: My reaction mixture is complex, showing multiple spots on TLC, and purification by column chromatography is proving difficult and leading to low isolated yields. How can I simplify the product mixture?
A: A complex reaction mixture is often a sign of side reactions or product degradation. The goal is to identify the source of these impurities and adjust the conditions to favor the desired reaction pathway.
Potential Cause 1: Side Reactions
-
Self-condensation of the α-haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation.
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.
-
Solution 1.1: Control of Stoichiometry. Ensure the stoichiometry of your reactants is accurate. An excess of one reactant can sometimes promote side reactions. A 1:1 stoichiometry of the 2-aminobenzothiazole and the α-haloketone is a good starting point.
-
Solution 1.2: Gradual Addition of Reagents. Instead of adding all reactants at once, consider the slow, portion-wise, or syringe-pump addition of the more reactive species (often the α-haloketone) to a solution of the other reactant. This can help to maintain a low concentration of the reactive species and minimize side reactions.
Potential Cause 2: Product Degradation
The Imidazo[2,1-b]benzothiazole core, while generally stable, can be susceptible to degradation under harsh conditions (e.g., prolonged heating, strongly acidic or basic media).
-
Solution 2.1: Reduce Reaction Time and Temperature. As mentioned previously, optimizing for the shortest possible reaction time and the lowest effective temperature can prevent the degradation of your product. Monitor the reaction progress closely by TLC to avoid unnecessarily long reaction times.
-
Solution 2.2: Work-up Procedure. Ensure your work-up procedure is not contributing to product degradation. If your product is sensitive to acid or base, use appropriate quenching and extraction procedures with neutral washes.
Potential Cause 3: Inefficient Purification Technique
While not a direct cause of byproduct formation, an inefficient purification strategy can lead to the perception of a "dirty" reaction and result in low isolated yields.
-
Solution 3.1: Recrystallization. If your product is a solid, recrystallization can be a highly effective and scalable purification method that avoids the use of silica gel, which can sometimes cause degradation of sensitive compounds.
-
Solution 3.2: Optimize Column Chromatography. If column chromatography is necessary, experiment with different solvent systems (eluent) and stationary phases (e.g., neutral alumina instead of silica gel) to achieve better separation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of 2-aminobenzothiazole with an α-haloketone?
A1: The most common and direct route to the Imidazo[2,1-b]benzothiazole core is the Hantzsch-type reaction between a 2-aminobenzothiazole and an α-haloketone. The generally accepted mechanism proceeds in two key steps:
-
SN2 Alkylation: The exocyclic nitrogen of 2-aminobenzothiazole acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the benzothiazole ring then performs a nucleophilic attack on the carbonyl carbon of the ketone. This is often followed by dehydration to yield the aromatic Imidazo[2,1-b]benzothiazole ring system.
Caption: General mechanism for Imidazo[2,1-b]benzothiazole synthesis.
Q2: How do electron-donating or electron-withdrawing groups on the reactants affect the reaction?
A2: The electronic nature of the substituents on both the 2-aminobenzothiazole and the electrophilic partner can significantly impact the reaction rate and yield.
-
Substituents on 2-Aminobenzothiazole:
-
Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) on the benzene ring of 2-aminobenzothiazole increase the nucleophilicity of the nitrogen atoms, which can accelerate both the initial SN2 reaction and the subsequent cyclization.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) decrease the nucleophilicity of the nitrogens, potentially slowing down the reaction. Harsher conditions (higher temperature, longer reaction time) may be required.
-
-
Substituents on the Electrophile (e.g., phenacyl bromide):
-
EWGs on the phenyl ring of a phenacyl bromide make the carbonyl carbon more electrophilic, which can facilitate the final cyclization step.
-
EDGs on the phenyl ring of a phenacyl bromide can slow down the cyclization step by making the carbonyl carbon less electrophilic.
-
Q3: Are there alternative, more "green" synthetic methods available?
A3: Yes, there is a growing emphasis on developing more environmentally friendly synthetic protocols. For the synthesis of Imidazo[2,1-b]benzothiazoles and related compounds, several "green" approaches have been explored:
-
Microwave-assisted synthesis in aqueous media: The use of water or aqueous-organic solvent mixtures under microwave irradiation is a notable green chemistry approach.[5] This often eliminates the need for volatile and toxic organic solvents.
-
Catalyst-free conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst, particularly under microwave irradiation.[6]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, are inherently atom-economical as they combine three or more reactants in a single step to form the product, reducing the number of synthetic steps and waste generation.[3]
Experimental Protocols
Protocol 1: General Procedure for Imidazo[2,1-b]benzothiazole Synthesis via Conventional Heating
This protocol is a generalized procedure based on common literature methods.[9]
-
To a solution of 2-aminobenzothiazole (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, approx. 0.2-0.5 M) in a round-bottom flask equipped with a reflux condenser, add the desired α-haloketone (1.0-1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR, mass spectrometry, and melting point determination.
Protocol 2: Microwave-Assisted Synthesis of Imidazo[2,1-b]benzothiazoles
This protocol is adapted from methodologies that leverage microwave energy for accelerated synthesis.[5]
-
In a microwave-safe reaction vessel, combine 2-aminobenzothiazole (1.0 eq), the α-haloketone (1.0-1.1 eq), and a suitable solvent (e.g., aqueous isopropanol or DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).
-
After the irradiation is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product as described in Protocol 1 (step 5).
-
Characterize the final product.
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a Groebke–Blackburn–Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis.[3]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Methanol | 85 | - | 33 |
| 2 | Acetonitrile | 85 | - | ~33 |
| 3 | Toluene | 85 | - | 68 |
| 4 | Toluene | 100 | 30 | 78 |
Visualization of Workflow
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Guerra-Ramírez, D., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(16), 4999. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: [Link]
-
Khabnadideh, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6394. Available from: [Link]
-
Kumar, K., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. Available from: [Link]
-
Pattan, S. R., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available from: [Link]
-
Kamal, A., et al. (2018). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(6), 783-799. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (1993). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & Pharmaceutical Bulletin, 41(7), 1230-1234. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (1992). Imidazo[2,1-b]benzothiazoles. I. ResearchGate. Available from: [Link]
-
Kumar, K., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]
-
Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767. Available from: [Link]
-
Mkrtchyan, S. A., et al. (2019). One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. Journal of Heterocyclic Chemistry, 56(11), 3075-3079. Available from: [Link]
-
On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. (2017). Semantic Scholar. Available from: [Link]
-
Kamal, A., et al. (2016). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3597-3601. Available from: [Link]
-
Desai, N. C., et al. (2014). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Peak Assignments for Complex Imidazo[2,1-b]benzothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[2,1-b]benzothiazoles. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in assigning NMR peaks for these complex heterocyclic systems. The inherent structural complexities, including multiple aromatic rings and heteroatoms, often lead to crowded and overlapping signals in NMR spectra, making unambiguous assignment a significant challenge.[1][2][3] This resource is designed to navigate these complexities with a combination of experimental and computational approaches.
I. Understanding the Core Challenges
The core difficulty in assigning NMR spectra of Imidazo[2,1-b]benzothiazoles stems from several factors:
-
Signal Overlap: The aromatic protons often resonate in a narrow chemical shift range, leading to significant overlap in the 1H NMR spectrum.[4]
-
Complex Coupling Patterns: The fused ring system gives rise to intricate spin-spin coupling networks, which can be difficult to decipher from 1D spectra alone.
-
Substituent Effects: The electronic nature and position of substituents can significantly alter the chemical shifts of nearby protons and carbons, making direct comparison to parent structures challenging.[5]
-
Low Solubility: Some derivatives may exhibit poor solubility in common NMR solvents, leading to low signal-to-noise ratios.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the NMR analysis of Imidazo[2,1-b]benzothiazoles.
Q1: My 1H NMR spectrum shows a cluster of overlapping multiplets in the aromatic region. How can I begin to assign these protons?
A1: This is a very common issue. A multi-pronged approach using 2D NMR techniques is essential.
-
Start with COSY: A Correlation Spectroscopy (COSY) experiment is the first step to identify protons that are coupled to each other (typically through 2-3 bonds). This will help you trace out the spin systems within the benzothiazole and any substituted phenyl rings.
-
Leverage TOCSY for Extended Spin Systems: In cases of severe overlap, a Total Correlation Spectroscopy (TOCSY) experiment can be advantageous. It reveals correlations between all protons within a spin system, not just those directly coupled.[1] This is particularly useful for identifying all protons of a particular aromatic ring, even if some signals are obscured.
-
Utilize HSQC for Proton-Carbon Correlation: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon.[6][7] This is a powerful tool for spreading out the proton information into the wider chemical shift range of the 13C spectrum, aiding in the resolution of overlapping proton signals.
Q2: I have assigned the protons within their respective spin systems using COSY, but I don't know which spin system belongs to the benzothiazole ring versus a substituent phenyl ring. What's the next step?
A2: To connect the different spin systems and definitively place them within the molecular framework, you need to look for longer-range interactions.
-
HMBC is Key for Connectivity: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial here. It shows correlations between protons and carbons that are 2-4 bonds away.[6][8][9] Look for correlations from protons on one ring to carbons on another. For instance, a proton on the imidazo ring should show a correlation to a carbon in the benzothiazole moiety.
-
NOESY/ROESY for Through-Space Correlations: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close in space, regardless of whether they are connected through bonds.[10][11][12] This can be invaluable for confirming assignments and determining stereochemistry. For example, a proton on the imidazo ring should show a NOE to a nearby proton on the benzothiazole ring.
Q3: The chemical shifts of my compound don't match the literature values for a similar analogue. What could be the cause?
A3: Several factors can influence chemical shifts, leading to deviations from expected values.
-
Solvent Effects: The choice of NMR solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding or in molecules with a large dipole moment.[1][13] Protic solvents like DMSO-d6 can form hydrogen bonds, leading to downfield shifts of labile protons. Aromatic solvents like benzene-d6 can induce upfield shifts due to anisotropic effects. Always compare data recorded in the same solvent.
-
Concentration and Temperature: Changes in concentration can affect intermolecular interactions, while temperature can influence conformational equilibria and the rates of dynamic processes.[14][15][16][17] For fluxional molecules, variable temperature (VT) NMR studies may be necessary to either sharpen broad signals at high temperatures or resolve distinct conformers at low temperatures.[16][18]
-
Substituent Differences: Even minor changes in substituents can have a profound electronic effect, altering the shielding of nearby nuclei.
Q4: I'm seeing broad signals in my spectrum. What does this indicate and how can I resolve them?
A4: Broad signals in an NMR spectrum can arise from several phenomena.
-
Chemical Exchange: If your molecule is undergoing a dynamic process, such as tautomerism or slow rotation around a bond, on a timescale comparable to the NMR experiment, the signals for the exchanging sites can broaden.[16][19]
-
Troubleshooting: Acquiring spectra at different temperatures is the primary way to investigate this.[16][18] Increasing the temperature may cause the signals to sharpen into a single averaged peak, while decreasing the temperature might resolve the broad signal into two distinct, sharp signals for each species in slow exchange.
-
-
Quadrupolar Broadening: The nitrogen atoms in the imidazo[2,1-b]benzothiazole core have a quadrupole moment, which can sometimes lead to broadening of adjacent proton and carbon signals. This effect is often more pronounced for 14N than for 15N.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure your sample and NMR tube are scrupulously clean. The presence of dissolved oxygen, which is paramagnetic, can also quench NOE signals in small molecules.[10]
Q5: Can computational chemistry help in assigning the NMR spectra of these complex molecules?
A5: Absolutely. Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method have become a powerful tool for predicting NMR chemical shifts.[20][21][22][23][24]
-
How it works: You first need to obtain a low-energy conformation of your molecule, typically through a geometry optimization calculation. Then, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These can be converted to chemical shifts by referencing them to a standard compound (e.g., TMS) calculated at the same level of theory.[25]
-
Benefits: This approach can be particularly useful for distinguishing between isomers or for assigning signals in highly congested regions of the spectrum.[20] While the absolute predicted values may not perfectly match the experimental data, the relative ordering of chemical shifts is often very accurate.
III. Systematic Troubleshooting Workflow
For a logical and efficient approach to assigning the NMR spectra of a novel Imidazo[2,1-b]benzothiazole, follow this systematic workflow.
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 17. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mdpi.com [mdpi.com]
- 20. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HPLC Separation of Imidazo[2,1-b]benzothiazole Isomers
Welcome to the dedicated technical support center for the chromatographic analysis of Imidazo[2,1-b]benzothiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges in your HPLC method development.
Introduction to the Challenge
Imidazo[2,1-b]benzothiazoles are a significant class of fused heterocyclic compounds with a wide range of pharmacological activities. During synthesis and development, the formation of various structural isomers (positional isomers) and stereoisomers (enantiomers) is common. Due to their similar physicochemical properties, separating these isomers by High-Performance Liquid Chromatography (HPLC) can be a formidable task, often resulting in poor resolution, co-elution, and asymmetrical peak shapes. This guide provides a systematic approach to method development and troubleshooting to achieve robust and reliable separations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when developing separation methods for Imidazo[2,1-b]benzothiazole isomers.
Q1: My chromatogram shows broad or tailing peaks for my imidazo[2,1-b]benzothiazole isomers. What is the likely cause and how can I fix it?
A1: Peak tailing for nitrogen-containing heterocyclic compounds is often due to secondary interactions between the basic nitrogen atoms in your analytes and acidic silanol groups on the surface of silica-based columns.[1] This interaction can be minimized by:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like imidazo[2,1-b]benzothiazoles, working at a mid-range pH can lead to inconsistent protonation and peak tailing.[2] Consider adjusting the pH to be at least 2 units away from the pKa of your analytes to ensure they are either fully protonated or deprotonated.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic acid or trifluoroacetic acid (TFA), can help to saturate the active silanol sites and improve peak shape.[3]
-
Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can shield the analytes from residual silanol groups.[2]
Q2: I am seeing split peaks for what should be a single isomer. What are the potential causes?
A2: Peak splitting can be frustrating and may stem from several issues:
-
Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers. To investigate this, try altering the selectivity of your method by changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or trying a different column chemistry.[4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[5]
-
Column Contamination or Voids: A blocked frit or a void at the head of the column can disrupt the sample band, leading to splitting. Backflushing the column or using a guard column can help mitigate this.[5]
Q3: My retention times are drifting between injections. What should I check?
A3: Retention time variability can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution or after changing the mobile phase composition.[6]
-
Mobile Phase Instability: If your mobile phase contains volatile components or is not properly degassed, its composition can change over time, leading to retention shifts. Always use freshly prepared and degassed mobile phase.
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Using a column oven will provide a stable temperature environment and improve reproducibility.[6]
-
Pump Performance: Inconsistent pump performance can lead to flow rate fluctuations. Check for leaks and ensure the pump is properly primed.
In-Depth Troubleshooting Guides
This section provides more detailed strategies for tackling persistent separation challenges.
Guide 1: Resolving Co-eluting Positional Isomers
Positional isomers of imidazo[2,1-b]benzothiazole often exhibit very similar hydrophobicity, making them difficult to separate on standard C18 columns. The key to their separation lies in exploiting subtle differences in their structure and electronic properties.
Caption: Troubleshooting workflow for co-eluting isomers.
Protocol 1: Optimizing Mobile Phase Selectivity
-
Evaluate Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile, which is a proton acceptor. This can alter selectivity.[7]
-
Systematic pH Study: Prepare a series of mobile phases with pH values ranging from 3.0 to 8.0 (within the column's stable range). The ionization state of the imidazo[2,1-b]benzothiazole core is pH-dependent, which can significantly influence retention and selectivity.[8]
-
Incorporate Mobile Phase Additives: For enhancing selectivity between positional isomers, consider adding cyclodextrins to the mobile phase. These can form inclusion complexes with the isomers to different extents, leading to differential retention.[9]
Protocol 2: Selecting an Appropriate Stationary Phase
If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.[4]
-
Phenyl-Hexyl Columns: These columns offer π-π interactions, which can be highly effective for separating aromatic isomers.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a combination of hydrophobic, π-π, and dipole-dipole interactions, offering unique selectivity for halogenated and aromatic compounds.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for basic compounds.
Table 1: Recommended Stationary Phases for Positional Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Recommended for |
| C18 | Hydrophobic | Initial screening |
| Phenyl-Hexyl | π-π, Hydrophobic | Aromatic positional isomers |
| PFP | π-π, Dipole-Dipole, Hydrophobic | Isomers with differing electron density |
| EPG (e.g., Amide) | Hydrophobic, Hydrogen Bonding | Basic isomers, improved peak shape |
Guide 2: Chiral Separation of Imidazo[2,1-b]benzothiazole Enantiomers
The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[10] The use of CSPs is generally more common and convenient.
Caption: Systematic approach to chiral method development.
Protocol 3: Initial Screening for Chiral Separation
-
Select a Polysaccharide-Based CSP: Columns like Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are excellent starting points as they are known to resolve a wide range of chiral compounds.[11]
-
Screen Different Mobile Phase Modes:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. This mode often provides good selectivity for chiral separations.
-
Polar Organic Mode: Employ polar organic solvents like methanol, ethanol, or acetonitrile.
-
Reversed-Phase: Use mixtures of water/acetonitrile or water/methanol, often with a buffer.
-
Protocol 4: Optimizing Chiral Resolution
-
Adjust Organic Modifier Concentration: Fine-tune the percentage of the alcohol modifier in the normal phase or the organic solvent in the reversed-phase to optimize the resolution and retention times.
-
Temperature Optimization: Varying the column temperature can sometimes improve or even invert the elution order of enantiomers.[12]
-
Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., 0.1% TFA or 0.1% DEA) can improve peak shape and sometimes enhance chiral recognition.
Table 2: Starting Conditions for Chiral Separation Screening
| Mobile Phase Mode | Column | Mobile Phase Composition | Flow Rate |
| Normal Phase | Chiralcel® OD-H | Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min |
| Normal Phase | Chiralpak® AD-H | Hexane/Ethanol (80:20, v/v) | 1.0 mL/min |
| Reversed-Phase | Chiralcel® OD-RH | Water/Acetonitrile (50:50, v/v) | 0.5 mL/min |
References
-
Bell, D. (2000). Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry. [Link]
- Dong, M. W. (2014).
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
-
Qiu, H., et al. (2006). Novel imidazolium stationary phase for high-performance liquid chromatography. Journal of Chromatography A. [Link]
- Menicatti, M., et al. (2016). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC.
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Journal of Pharmaceutical Negative Results. (n.d.).
- National Institutes of Health. (2025).
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. [Link]
- American Pharmaceutical Review. (n.d.).
- Pacific BioLabs. (n.d.). CASE STUDY : CHALLENGES IN METHOD DEVELOPMENT FOR DRUG INTERACTION STUDIES.
- ResearchGate. (2025). (PDF)
-
Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
- Agilent. (2007).
- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
- Journal of Chemical Health Risks. (n.d.).
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms.
- Sabia, R., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S. - Sapienza Università di Roma.
- Pickering, M. V. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025).
- Chrom Tech, Inc. (2025).
- Phenomenex. (2025).
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Erudition. (2024).
-
Bartolucci, G., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. [Link]
-
McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications. [Link]
- Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW.
-
Droux, S., & Félix, G. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality. [Link]
- LCGC International. (n.d.).
- Axion Labs. (n.d.).
- YouTube. (2016, March 6). Reverse-phase HPLC 27 - pH and Peak Shape.
- Al-Tamrah, S. A., & Al-Mohaimeed, A. M. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
-
Cañada-Cañada, F., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]
-
Visegrády, B., et al. (2002). Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. Journal of Biochemical and Biophysical Methods. [Link]
Sources
- 1. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chromtech.com [chromtech.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gyanvihar.org [gyanvihar.org]
- 11. Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases [pubmed.ncbi.nlm.nih.gov]
- 12. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Imidazo[2,1-b]benzothiazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of Imidazo[2,1-b]benzothiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-proven troubleshooting advice and frequently asked questions. Our aim is to equip you with the knowledge to optimize your synthetic route for efficiency, purity, and safety.
Troubleshooting Guide: Navigating the Hurdles of Scale-Up
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.
Issue 1: Low Yield in the Cyclization to Form the Imidazo[2,1-b]benzothiazole Core
Question: We are attempting to synthesize the Imidazo[2,1-b]benzothiazole core by reacting 2-aminobenzothiazole with an α-halocarbonyl compound (e.g., ethyl bromopyruvate), but the yields are consistently low upon scale-up. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this cyclization are a common issue during scale-up and can often be attributed to several factors:
-
Side Reactions: The primary competing reaction is the formation of the undesired regioisomer, the imidazo[1,2-a]benzimidazole derivative. This occurs due to the tautomeric nature of 2-aminobenzothiazole, which possesses two nucleophilic nitrogen atoms.
-
Insufficient Reaction Temperature: While higher temperatures can promote the desired cyclization, they can also lead to decomposition if not carefully controlled.
-
Solvent Effects: The choice of solvent plays a critical role in reaction rate and selectivity.
Troubleshooting Steps:
-
Optimize Reaction Temperature: A systematic temperature screen is recommended. Begin with milder conditions and incrementally increase the temperature. High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
-
Solvent Selection: While polar aprotic solvents are common, consider exploring other options. For instance, greener alternatives like glycerol have been reported to promote regioselective synthesis of similar fused imidazoles.
-
Catalyst Addition: The use of a catalyst can significantly improve yield and regioselectivity. Consider the addition of a mild acid catalyst to promote the desired cyclization pathway.
-
Alternative Reagents: Instead of α-halocarbonyls, consider a multi-component reaction approach, such as the Groebke-Blackburn-Bienaymé reaction, which can offer higher atom economy and milder reaction conditions.[1]
| Parameter | Recommendation for Scale-Up | Rationale |
| Temperature | 80-120 °C (Solvent Dependent) | Balances reaction rate and potential for thermal degradation. |
| Solvent | DMF, DMSO, or greener alternatives | High boiling points allow for a wider temperature range. |
| Catalyst | Mild acid (e.g., p-toluenesulfonic acid) | Promotes the desired cyclization pathway. |
Issue 2: Formation of Regioisomers
Question: Our final product is contaminated with a significant amount of an isomer that is difficult to separate. How can we control the regioselectivity of the initial cyclization?
Answer:
The formation of regioisomers is a classic challenge in the synthesis of this class of compounds. The key is to control which nitrogen atom of the 2-aminobenzothiazole acts as the initial nucleophile.
Mechanistic Insight: The reaction of 2-aminobenzothiazole with an α-halocarbonyl compound can proceed through two competing pathways, leading to the desired imidazo[2,1-b]benzothiazole and the undesired imidazo[1,2-a]benzimidazole.
Strategies for Regiocontrol:
-
Protecting Groups: While not ideal for scale-up due to additional steps, the use of a protecting group on the exocyclic amine can direct the initial alkylation to the endocyclic nitrogen.
-
Reaction Conditions: As mentioned previously, solvent and temperature can influence the regioselectivity. A thorough optimization of these parameters is crucial.
-
Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the endocyclic nitrogen, potentially favoring the desired reaction pathway.
Below is a diagram illustrating the competing reaction pathways:
Sources
Validation & Comparative
Comparing the efficacy of Imidazo[2,1-b]benzothiazoles with existing antitubercular drugs
The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) strains, necessitates the urgent development of novel therapeutics with alternative mechanisms of action. This guide provides a comprehensive comparison of the efficacy of a promising class of heterocyclic compounds, imidazo[2,1-b]benzothiazoles and their analogues, against existing first- and second-line antitubercular drugs. We will delve into their mechanism of action, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation, offering a valuable resource for researchers and drug development professionals in the field.
The Imperative for New Antitubercular Scaffolds
The current standard TB treatment regimen is lengthy and can have significant side effects, leading to patient non-compliance and the development of drug resistance. MDR-TB, defined as resistance to the two most potent first-line drugs, isoniazid and rifampicin, presents a formidable clinical challenge, often requiring treatment with more toxic and less effective second-line agents.[1] This underscores the critical need for new chemical entities that can effectively combat both drug-susceptible and resistant strains of Mycobacterium tuberculosis. Imidazo[2,1-b]benzothiazoles have emerged as a promising scaffold due to their potent in vitro and in vivo activity, favorable safety profiles, and novel mechanisms of action.
Unveiling the Antitubercular Potential of Imidazo[2,1-b]benzothiazoles
Imidazo[2,1-b]benzothiazoles are a class of fused heterocyclic compounds that have demonstrated significant bactericidal activity against M. tuberculosis. Their unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.
Mechanism of Action: A Two-Pronged Attack
Research suggests that imidazo[2,1-b]benzothiazole derivatives and their related scaffolds, such as imidazo[2,1-b]thiazoles and imidazo[2,1-b][2][3]oxazines, exert their antitubercular effects through at least two distinct mechanisms:
-
Inhibition of Pantothenate Synthetase: Several studies have identified pantothenate synthetase (PS) as a key target of imidazo[2,1-b]thiazole derivatives.[2][4] PS is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor for coenzyme A. As this pathway is essential for the survival of M. tuberculosis and absent in humans, its inhibition offers a selective and potent therapeutic strategy.[5][6] The inhibition of PS disrupts vital metabolic processes within the bacterium, leading to cell death. The kinetic mechanism of pantothenate synthetase is a Bi Uni Uni Bi Ping Pong mechanism, involving the formation of a pantoyl adenylate intermediate.[5][7] Inhibitors are designed to mimic this intermediate, binding to the active site with high affinity.[5]
-
Targeting Cellular Respiration via QcrB Inhibition: Another validated target for some imidazo[2,1-b]thiazole derivatives is the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain.[8][9] Inhibition of QcrB disrupts the generation of ATP, the primary energy currency of the cell, leading to a rapid loss of viability in both replicating and non-replicating (dormant) mycobacteria.[8][10][11] This is particularly significant as dormant bacteria are notoriously difficult to eradicate with conventional drugs.
-
Activation by Deazaflavin-Dependent Nitroreductase (Ddn): Certain related nitroimidazo-oxazines are prodrugs that require activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis.[1] This activation process generates reactive nitrogen species that are lethal to the bacteria.[1]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel antitubercular agent lies in its performance relative to established drugs. The following tables summarize the in vitro efficacy of representative imidazo[2,1-b]benzothiazole derivatives against the H37Rv strain of M. tuberculosis and multidrug-resistant clinical isolates, with comparisons to first-line and other relevant drugs.
Table 1: In Vitro Antitubercular Activity (MIC in µM) against M. tuberculosis H37Rv
| Compound Class | Representative Compound | MIC (µM) | Reference |
| Imidazo[2,1-b]benzothiazoles | IT10 (4-nitro phenyl moiety) | 7.05 (IC90) | [2][4] |
| IT06 (2,4-dichloro phenyl moiety) | 15.22 (IC90) | [2][4] | |
| Carboxamide Derivative 'D' | 0.061 | [2] | |
| Carboxamide Derivative 'C' | 3.53 | [2] | |
| Imidazo[2,1-b][2][3]oxazines | Compound 47 | <0.5 | [1][12] |
| Compound 51 | <0.5 | [1][12] | |
| First-Line Drugs | Isoniazid | ~0.2 - 1.0 | [13] |
| Rifampicin | ~0.1 - 0.5 | [13] | |
| Second-Line/Newer Drugs | Pretomanid | ~0.1 - 0.5 | [1] |
Table 2: Cytotoxicity Profile of Imidazo[2,1-b]benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| IT10 | MRC-5 (lung fibroblast) | >128 | [2][4] |
| Imidazo[2,1-b][2][3]oxazine derivatives | HepG2 (liver) | >322 | [12] |
| MRC-5 (lung fibroblast) | >147 | [12] | |
| J774A-1 (macrophage) | >106 | [12] | |
| Benzo[d]imidazo[2,1-b]thiazole Derivative (5bc) | RAW 264.7 (macrophage) | 33% cytotoxicity at 50 µM | [14] |
These data highlight that several imidazo[2,1-b]benzothiazole derivatives exhibit potent activity against M. tuberculosis, with some compounds demonstrating MIC values comparable to or even better than existing first-line drugs.[1][2] Importantly, many of these compounds show a high selectivity index, with low cytotoxicity against mammalian cell lines, a critical parameter for drug development.[2][12]
In Vivo Efficacy: Preclinical Validation
Promising in vitro activity must translate to efficacy in a living organism. Studies in a Mycobacterium marinum-infected zebrafish model have shown that a benzo[d]imidazo[2,1-b]thiazole derivative (5bc) led to a 1.5 log reduction in bacterial load at a dose of 10 mg/kg.[14] Furthermore, in a murine model of chronic TB infection, imidazo[2,1-b][2][3]oxazine derivatives demonstrated a greater reduction in mycobacterial burden in macrophages compared to rifampicin and pretomanid.[1] These findings provide crucial in vivo proof-of-concept for the therapeutic potential of this compound class.
Experimental Protocols: A Guide to Evaluation
To ensure the scientific integrity and reproducibility of these findings, it is essential to follow standardized and well-validated experimental protocols. Here, we detail the methodologies for two key assays in antitubercular drug screening.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[3][15][16][17] The principle lies in the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells.
Step-by-Step Protocol:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Dilute the bacterial suspension in fresh 7H9 broth to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Drug Plate Preparation:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microplate. The final volume in each well should be 100 µL.
-
Include a drug-free control (vehicle only) and a positive control (a known antitubercular drug like isoniazid).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well of the microplate.
-
Seal the plate with a breathable membrane and incubate at 37°C for 5-7 days.[15]
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[16]
-
Re-incubate the plate for 24 hours at 37°C.[15]
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.[15]
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is crucial for evaluating the toxicity of potential drug candidates against mammalian cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2 for liver toxicity, RAW 264.7 for macrophage toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanisms of action and the experimental workflow.
Caption: Proposed mechanism of action via pantothenate synthetase inhibition.
Caption: Proposed mechanism of action via QcrB inhibition in the electron transport chain.
Caption: A generalized workflow for the screening and development of new antitubercular drugs.
Conclusion and Future Directions
Imidazo[2,1-b]benzothiazoles and their related scaffolds represent a highly promising avenue in the quest for new antitubercular drugs. Their potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with novel mechanisms of action and favorable safety profiles, positions them as strong candidates for further preclinical and clinical development. The continued exploration of this chemical space, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, will be crucial in developing next-generation therapies to combat the global tuberculosis epidemic. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in combination with existing antitubercular agents to shorten treatment duration and prevent the emergence of resistance.
References
-
Jadhav, M. M., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1143. [Link]
-
da Silva, A. C. A., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][3]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(11), e202300015. [Link]
-
Franzblau, S. G., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. In Tuberculosis, 92(6), 463-468. [Link]
-
Samala, G., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1194-1204. [Link]
-
Warrier, T., et al. (2021). QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. Medicinal Research Reviews, 41(1), 337-357. [Link]
-
Karakas, D., et al. (2019). Novel Benzothiazole Based Imidazole Derivatives as New Cytotoxic Agents Against Glioma (C6) and Liver (HepG2) Cancer Cell Lines. Letters in Drug Design & Discovery, 16(8), 914-924. [Link]
-
Ciulli, A., et al. (2008). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. PLoS ONE, 3(8), e2895. [Link]
-
Yilmaz, I., et al. (2018). Synthesis of new imidazothiazole derivatives and investigation of their anti-inflammatory and analgesic activities. ResearchGate. [Link]
-
Suresh, A., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. RSC Advances, 10(61), 37243-37265. [Link]
-
O'Malley, T., et al. (2016). Inhibiting Mycobacterium tuberculosis within and without. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1707), 20150508. [Link]
-
Jadhav, M. M., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1133-1143. [Link]
-
Moure, R., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 49(11), 4063-4066. [Link]
-
da Silva, A. C. A., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][3]oxazine Derivatives. UCL Discovery. [Link]
-
Singh, V., et al. (2020). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega, 5(31), 19575-19584. [Link]
-
Mashayekhi, V., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC. [Link]
-
Deshmukh, H. S., et al. (2025). Clinical antitubercular agents containing imidazo [2,1-b]thiazole and piperazine units. ResearchGate. [Link]
-
Collins, L. A., & Franzblau, S. G. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]
-
Ibrahim, M. A. A., et al. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 37(3), 102575. [Link]
-
Li, Y., et al. (2022). Minimal inhibitory concentration values of anti-TB drugs. Infection and Drug Resistance, 15, 5235-5245. [Link]
-
Johnson, T. A., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere, 4(5), e00552-19. [Link]
-
Suresh, A., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective. PMC. [Link]
-
Rodríguez-Mares, A., et al. (2009). Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. International Scholars Journals. [Link]
-
Karakas, D., et al. (2019). Novel benzothiazole based imidazole derivatives as new cytotoxic agents against glioma (C6) and liver (HepG2) cancer cell lines. ResearchGate. [Link]
-
Hossain, M. S., et al. (2023). An Extensive Computational Investigation of Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors from Diverse-Lib Com. University of Pretoria. [Link]
-
Imran, M., et al. (2023). QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions. ResearchGate. [Link]
-
Evans, J. C., et al. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity. CORE. [Link]
-
de Knegt, G. J., et al. (2022). Combination of Mycobacterium tuberculosis RS Ratio and CFU Improves the Ability of Murine Efficacy Experiments to Distinguish between Novel Regimens. Antimicrobial Agents and Chemotherapy, 66(4), e02111-21. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. dovepress.com [dovepress.com]
- 14. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. internationalscholarsjournals.com [internationalscholarsjournals.com]
Comparative study of different synthetic routes to Imidazo[2,1-b]benzothiazole-2-carboxylic acid
Introduction
The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Compounds bearing this nucleus have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-tuberculosis, and cytotoxic properties.[1] In particular, Imidazo[2,1-b]benzothiazole-2-carboxylic acid serves as a crucial intermediate for the synthesis of more complex derivatives, such as carboxamides, which have shown promising antimycobacterial activity.[2] The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the field.
This guide provides a comparative analysis of different synthetic strategies for obtaining Imidazo[2,1-b]benzothiazole-2-carboxylic acid, offering insights into the mechanistic underpinnings and practical considerations of each approach. We will delve into a classical two-step synthesis via an ester intermediate and explore the potential of a modern one-pot multicomponent reaction, providing detailed experimental protocols and a comparative evaluation to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Classical Two-Step Synthesis via an Ester Intermediate
This well-established route involves two distinct chemical transformations: the initial formation of ethyl imidazo[2,1-b]benzothiazole-2-carboxylate, followed by its hydrolysis to yield the desired carboxylic acid. This approach offers reliability and is often straightforward to implement in a standard laboratory setting.
Step 1: Synthesis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
The first step is a cyclization reaction between 2-aminobenzothiazole and an α-halo ketoester, typically ethyl bromopyruvate. The reaction proceeds through an initial N-alkylation of the more nucleophilic endocyclic nitrogen of 2-aminobenzothiazole, followed by an intramolecular condensation to form the fused imidazole ring.[3]
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent such as 1,4-dioxane or ethanol is commonly used to facilitate the dissolution of the reactants and to promote the nucleophilic substitution and cyclization steps.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial alkylation and the subsequent intramolecular cyclization and dehydration, driving the reaction to completion.
Experimental Protocol:
-
To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in 1,4-dioxane (30 mL), add ethyl 2-chloro-3-oxobutanoate (1.65 g, 10 mmol).
-
Heat the reaction mixture at reflux for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate.[4]
Note: The protocol is adapted from the synthesis of a structurally similar compound and may require optimization for the specific target molecule.
Step 2: Hydrolysis of Ethyl Imidazo[2,1-b]benzothiazole-2-carboxylate
The second step involves the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.[4]
Causality of Experimental Choices:
-
Base-Promoted Hydrolysis: A base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is used to promote the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is an irreversible process as the resulting carboxylate is deprotonated by the alkoxide leaving group.[5]
-
Acidification: After the saponification is complete, a strong acid (e.g., HCl) is added to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl imidazo[2,1-b]benzothiazole-2-carboxylate (2.60 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield Imidazo[2,1-b]benzothiazole-2-carboxylic acid.[4]
Route 2: The Modern One-Pot Multicomponent Synthesis
This proposed one-pot synthesis would involve the reaction of 2-aminobenzothiazole, an aldehyde-carboxylic acid (or a suitable precursor), and an isocyanide.
Causality of Experimental Choices:
-
Multicomponent Reaction Design: The convergence of three or more starting materials in a single pot to form a complex product with high atom economy is a hallmark of green chemistry. This approach minimizes waste, reduces reaction time, and simplifies purification procedures.[1][6]
-
Catalyst-Free Conditions: Many GBBR reactions can proceed efficiently without the need for a metal catalyst, further enhancing their environmental credentials.[1]
-
Solvent Selection: The choice of solvent can significantly impact the reaction yield and rate. Toluene has been shown to be effective in similar GBBRs for the synthesis of imidazo[2,1-b]thiazoles.[6]
Proposed Experimental Protocol:
-
In a sealed tube, combine 2-aminobenzothiazole (1.50 g, 10 mmol), glyoxylic acid (0.92 g, 10 mmol), and tert-butyl isocyanide (0.83 g, 10 mmol) in toluene (20 mL).
-
Heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Imidazo[2,1-b]benzothiazole-2-carboxylic acid.
Comparative Analysis
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (Proposed) |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good | Potentially Good to Excellent |
| Reaction Time | Longer (multiple steps and workups) | Shorter (single reaction) |
| Atom Economy | Lower (involves a protection/deprotection sequence) | Higher (most atoms from reactants are incorporated) |
| Purification | Requires purification of the intermediate and final product | Potentially simpler, single purification |
| Green Chemistry | Less favorable due to multiple steps and solvent usage | More favorable due to one-pot nature and higher atom economy |
| Experimental Proof | Well-established and documented for similar structures | Hypothetical, based on established reaction mechanisms |
Visualizing the Synthetic Pathways
To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the logical flow of each route.
Caption: Workflow for the classical two-step synthesis.
Caption: Workflow for the proposed one-pot synthesis.
Conclusion
Both the classical two-step synthesis and the proposed one-pot multicomponent reaction offer viable pathways to Imidazo[2,1-b]benzothiazole-2-carboxylic acid. The choice of synthetic route will ultimately depend on the specific requirements of the researcher and the laboratory setting.
The two-step synthesis is a reliable and well-understood method, making it a good choice for those who prioritize predictability and have access to standard synthetic equipment. However, it is more time-consuming and less atom-economical.
The one-pot Groebke-Blackburn-Bienaymé reaction, while requiring experimental validation for this specific target, represents a more modern and efficient approach. Its potential for high yields, reduced reaction times, and adherence to the principles of green chemistry make it an attractive alternative for laboratories focused on sustainable and high-throughput synthesis. The development and optimization of such one-pot procedures will undoubtedly be a key focus in the future synthesis of medicinally important heterocyclic compounds.
References
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available from: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]
-
Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. PubMed. Available from: [Link]
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [No valid URL found]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts †. ResearchGate. Available from: [Link]_
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Available from: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available from: [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH. Available from: [Link]
-
ChemInform Abstract: One Pot Synthesis of Imidazo[2,1-b]thiazoles and Benzo[d]thiazolo[3,2-a]imidazoles. ResearchGate. Available from: [Link]
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. [No valid URL found]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available from: [Link]
-
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available from: [Link]
- Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. [No valid URL found]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Research on heterocyclic compounds. XXI.
- Synthesis of Carboxylic Acids. [No valid URL found]
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [No valid URL found]
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- 22.6: Ester Chemistry. [No valid URL found]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. Available from: [Link]
-
The reaction of 2-aminobenzothiazole, benzaldehyde, and ethyl... ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmark: Unveiling the Anti-Inflammatory Potential of Imidazo[2,1-b]benzothiazoles Against Established NSAIDs
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. Among these, the imidazo[2,1-b]benzothiazole nucleus has emerged as a promising pharmacophore. This guide provides a comprehensive technical comparison of the anti-inflammatory activity of imidazo[2,1-b]benzothiazole derivatives against widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By delving into their mechanisms of action and presenting supporting in vivo and in vitro experimental data, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of this evolving class of compounds.
The Landscape of Anti-Inflammatory Therapeutics: A Primer
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins.
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the integrity of the stomach lining, and COX-2, which is induced by inflammatory stimuli. The anti-inflammatory effects of NSAIDs are largely attributed to their inhibition of COX-2, while their common side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. This understanding has driven the development of COX-2 selective inhibitors.
Imidazo[2,1-b]benzothiazoles: A New Frontier in Anti-Inflammatory Drug Discovery
The imidazo[2,1-b]benzothiazole scaffold, a rigid tricyclic heterocyclic system, has garnered significant attention for its diverse pharmacological activities, including its potential as an anti-inflammatory agent.[1] The unique structural features of this scaffold offer opportunities for chemical modifications to optimize potency and selectivity towards inflammatory targets.
Mechanism of Action: Beyond COX Inhibition?
While the precise and complete mechanism of action for all imidazo[2,1-b]benzothiazole derivatives is still under active investigation, emerging evidence suggests a multi-faceted approach to dampening the inflammatory response.
1. Cyclooxygenase (COX) Inhibition: Several studies on related benzothiazole and imidazothiazole derivatives indicate that these compounds can exert their anti-inflammatory effects through the inhibition of COX enzymes, with a notable selectivity towards the inducible COX-2 isoform.[2][3] This positions them as direct competitors to traditional NSAIDs. Molecular docking studies have further supported this, suggesting that the benzothiazole moiety can fit into the active site of the COX-2 enzyme.[2]
2. Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some benzothiazole derivatives have been shown to suppress the activation of the NF-κB signaling pathway.[4] By inhibiting NF-κB, these compounds can effectively downregulate the production of key inflammatory mediators like inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.[4][5]
3. Inhibition of Pro-inflammatory Cytokine Production: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal players in the inflammatory cascade. There is evidence that certain benzothiazole derivatives can significantly reduce the levels of these cytokines, suggesting a broader anti-inflammatory profile than COX inhibition alone.[5][6]
Below is a diagram illustrating the potential signaling pathways targeted by Imidazo[2,1-b]benzothiazoles in comparison to traditional NSAIDs.
Head-to-Head Comparison: In Vivo and In Vitro Evidence
Direct comparative studies between imidazo[2,1-b]benzothiazoles and a range of NSAIDs are still emerging. However, existing research provides valuable insights into their relative anti-inflammatory potential.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely accepted primary screen for acute anti-inflammatory activity. In this assay, the injection of carrageenan into the paw induces a biphasic inflammatory response, and the reduction in paw volume is a measure of the compound's efficacy.
A study on a series of 2,6-diaryl-imidazo[2,1-b][4][7][8]thiadiazole derivatives, a closely related heterocyclic system, demonstrated promising results when compared to the standard NSAID, diclofenac. One compound, in particular, exhibited superior anti-inflammatory activity to diclofenac in the carrageenan-induced rat paw edema model.[2]
| Compound/Drug | Dose (mg/kg) | Max. Inhibition of Edema (%) | Reference |
| Compound 5c (imidazo[2,1-b][4][7][8]thiadiazole derivative) | 10 | 78.2 | [2] |
| Diclofenac | 10 | 65.4 | [2] |
The acetic acid-induced writhing test in mice is another common in vivo model for assessing analgesic and anti-inflammatory activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates an analgesic effect, which is often linked to anti-inflammatory action.
In one study, a specific imidazo[2,1-b]benzothiazole derivative, compound 5a, was shown to inhibit writhing by 62% in the acetic acid-induced writhing assay, demonstrating significant analgesic and anti-inflammatory potential.[7]
In Vitro Anti-Inflammatory Activity
In vitro assays provide a more controlled environment to dissect the molecular mechanisms of anti-inflammatory compounds.
The LPS-induced nitric oxide (NO) production assay in RAW 264.7 macrophage cells is a standard method to evaluate the anti-inflammatory potential of compounds at a cellular level. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce high levels of the pro-inflammatory mediator nitric oxide (NO) via the induction of iNOS.
Studies on benzothiazole derivatives have shown their ability to inhibit LPS-induced NO production, which is often linked to the suppression of the NF-κB pathway.[4]
The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA). Benzothiazole derivatives have been reported to decrease the activity of both IL-6 and TNF-α.[5]
The COX inhibition assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. Some benzo[d]thiazole analogs have been shown to be weak inhibitors of COX-1 but exhibit moderate inhibitory effects on the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 μM.[3]
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Benzo[d]thiazole Analog 2d | >10 | 0.28 | >35.7 | [3] |
| Celecoxib (Reference) | >10 | 0.05 | >200 | [9] |
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vivo and in vitro anti-inflammatory assays.
In Vivo Assay: Carrageenan-Induced Paw Edema
This protocol outlines the standardized procedure for evaluating the acute anti-inflammatory activity of test compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats (150-180 g) in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the imidazo[2,1-b]benzothiazole derivative. Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, vehicle (control), or standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific absorption time (e.g., 60 minutes), inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This protocol details the in vitro assessment of a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the imidazo[2,1-b]benzothiazole derivatives or a standard inhibitor (e.g., L-NAME) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a control group with no LPS stimulation.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Conclusion and Future Directions
The available evidence strongly suggests that imidazo[2,1-b]benzothiazoles represent a promising class of anti-inflammatory agents. Their potential to act through multiple mechanisms, including COX-2 inhibition and modulation of the NF-κB pathway, may offer a therapeutic advantage over traditional NSAIDs. The preliminary data indicating comparable or even superior in vivo efficacy to established drugs like diclofenac is particularly encouraging.
However, to fully realize the therapeutic potential of this scaffold, further rigorous and systematic research is imperative. Future studies should focus on:
-
Direct, Head-to-Head Comparative Studies: Conducting comprehensive in vivo and in vitro studies that directly compare the anti-inflammatory and analgesic efficacy of lead imidazo[2,1-b]benzothiazole candidates against a panel of clinically relevant NSAIDs, including both non-selective and COX-2 selective inhibitors.
-
Detailed Mechanistic Elucidation: Utilizing advanced molecular and cellular techniques to precisely delineate the signaling pathways modulated by these compounds. This includes quantifying their inhibitory potency against COX-1 and COX-2, and exploring their effects on other key inflammatory targets.
-
Safety and Toxicological Profiling: Thoroughly evaluating the gastrointestinal and cardiovascular safety profiles of promising imidazo[2,1-b]benzothiazole derivatives to assess their potential for a wider therapeutic window compared to existing NSAIDs.
References
-
El-Shorbagi, A. N., Sakai, S., el-Gendy, M. A., Omar, N., & Farag, H. H. (1989). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & Pharmaceutical Bulletin, 37(11), 2971–2975. [Link]
-
Uremis, M. M., Uremis, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Uremis, M. M., Uremis, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]
-
Various Authors. (2025). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. [Link]
-
Uremis, M. M., Uremis, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. [Link]
-
Okolie, N. P., Adeyemi, O. S., & Elekofehinti, O. O. (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Science OA, 3(2), FSO174. [Link]
-
Pop, R., Crișan, O., Bota, S., Găină, L., Muntean, D. L., Oniga, O., & Vlase, L. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][7][8]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349. [Link]
-
Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Wang, Y. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369829. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Future Medicinal Chemistry, 16(13), 949–960. [Link]
-
Suzuki, H., Itoh, T., & Inc, C. (1992). Imidazo[2,1-b]benzothiazoles. 2. New immunosuppressive agents. Journal of medicinal chemistry, 35(24), 4567-4573. [Link]
-
Castillo-Ramírez, D., Garcia-Padilla, K. A., Delgado, A. C., & Gonzalez-Maya, R. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molbank, 2022(3), M1447. [Link]
-
Kamal, A., & Husain, A. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current drug discovery technologies, 16(3), 256-277. [Link]
-
Singh, J., & Singh, J. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5). [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 7(1), 1-11. [Link]
-
Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., & Ciciani, G. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International Journal of Molecular Sciences, 24(13), 10837. [Link]
-
Various Authors. (2025). Studies on imidazo[2,1-b][4][7]benzothiazole derivatives as new radiosensitizers. ResearchGate. [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
-
Abdellatif, K. R. A., Abdelgawad, M. A., El-Senduny, F. F., & Mohammed, H. A. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 633-650. [Link]
-
Wang, S., Li, Y., Li, Y., Wang, Y., & Li, J. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & medicinal chemistry letters, 30(21), 127376. [Link]
-
Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15287-15301. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of Imidazo[2,1-b]benzothiazoles
The imidazo[2,1-b]benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful discovery and development of novel therapeutic agents based on this scaffold hinge on the ability to reliably synthesize and evaluate these compounds. This guide provides a comparative analysis of common synthetic methodologies and biological assays, with a critical focus on the factors that govern their reproducibility. By understanding the nuances of these experimental procedures, researchers can mitigate variability, ensure the validity of their findings, and accelerate the drug discovery process.
Part 1: Synthesis of Imidazo[2,1-b]benzothiazoles: A Comparative Overview
The synthesis of the imidazo[2,1-b]benzothiazole core typically involves the condensation of a 2-aminobenzothiazole derivative with a suitable α-halocarbonyl compound or its equivalent. While the fundamental reaction is well-established, numerous variations in methodology have been reported, each with its own set of advantages and challenges that can impact reproducibility.
A pivotal reaction in this synthesis is the condensation of 2-aminobenzothiazole with an α-bromoketone. The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the α-bromoketone, leading to the formation of an intermediate that subsequently cyclizes to form the imidazo[2,1-b]benzothiazole ring system. The efficiency and reproducibility of this process are highly dependent on the chosen reaction conditions.
Below is a comparative table of common synthetic methods, highlighting key parameters that influence their reproducibility.
| Method | Typical Reagents & Conditions | Reported Yields | Key Reproducibility Factors & Causality |
| Conventional Heating | 2-Aminobenzothiazole, α-bromoketone, solvent (e.g., ethanol, DMF), reflux. | Moderate to Good | Temperature Control: Uneven heating can lead to side product formation. Reaction Time: Inconsistent reaction times can result in incomplete reactions or degradation of products. Solvent Purity: Impurities in the solvent can interfere with the reaction. |
| Microwave-Assisted Synthesis | 2-Aminobenzothiazole, α-bromoketone, often solvent-free or in a polar solvent (e.g., PEG-400, aqueous isopropanol).[1][3] | Good to Excellent (90-96%)[1] | Hotspot Formation: Non-uniform microwave heating can cause localized overheating, leading to decomposition. Power & Time Control: Precise control over microwave power and irradiation time is crucial for consistent results. Vessel Type: The material and geometry of the reaction vessel can affect microwave absorption and heating profiles. |
| Ultrasound Irradiation | 2-Aminobenzothiazole, benzaldehyde derivatives, often solvent- and catalyst-free.[4] | Moderate to Good (65-83%)[4] | Probe Position & Power: The position of the ultrasound probe and the power output significantly impact cavitation and, consequently, the reaction rate. Temperature Fluctuation: Sonication can generate heat, and inconsistent temperature control can affect reaction outcomes. Degassing of Solvent: Dissolved gases can dampen the effects of cavitation, affecting reaction efficiency. |
| Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) | 2-Aminobenzothiazole, aldehyde, isocyanide, often catalyst-free.[5] | Varies | Purity of Starting Materials: The presence of impurities in any of the three components can lead to a complex mixture of products, making purification difficult and reducing the yield of the desired product. Stoichiometry: Precise control of the stoichiometry of the reactants is critical for driving the reaction towards the desired product. |
Expert Insight: While microwave-assisted synthesis often provides the highest yields in the shortest time, its reproducibility can be challenging without specialized and well-calibrated equipment. For routine synthesis with good reproducibility, conventional heating with precise temperature and time control remains a robust option. Ultrasound-assisted synthesis offers a greener alternative, but careful optimization of the sonication parameters is essential for consistent results.[4][6]
Recommended Reproducible Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies reported to give high yields and is designed to maximize reproducibility.[1][3]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel, combine 2-aminobenzothiazole (1 mmol) and the desired α-bromoacetophenone derivative (1.1 mmol).
-
Solvent Addition: Add 3 mL of polyethylene glycol-400 (PEG-400) as a green and efficient reaction medium.[1]
-
Reaction Setup: Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant power of 150 W for 10-15 minutes. The temperature should be monitored and maintained at approximately 120°C.
-
Work-up: After cooling to room temperature, add 20 mL of cold water to the reaction mixture. The resulting precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from ethanol to obtain the pure imidazo[2,1-b]benzothiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Self-Validation: The reproducibility of this protocol can be validated by running the reaction in triplicate and comparing the yields and purity of the product. Consistent yields (within a ±5% deviation) and clean spectroscopic data are indicative of a reproducible process.
Caption: A reproducible workflow for the microwave-assisted synthesis of imidazo[2,1-b]benzothiazoles.
Part 2: Biological Evaluation: Ensuring Consistent and Meaningful Data
The diverse biological activities of imidazo[2,1-b]benzothiazoles necessitate a range of in vitro and in vivo assays to characterize their therapeutic potential. The reproducibility of these biological evaluations is paramount for establishing reliable structure-activity relationships (SAR) and for making informed decisions in the drug development pipeline.
Common Biological Assays and Reproducibility Considerations
| Biological Activity | Common Assays | Key Reproducibility Factors & Causality |
| Anticancer | MTT/MTS assay, Cell cycle analysis, Apoptosis assays (e.g., Annexin V/PI staining).[8][9] | Cell Line Authenticity & Passage Number: Genetic drift in cell lines over time can alter their response to cytotoxic agents. Seeding Density: Inconsistent initial cell numbers will lead to variability in proliferation and drug response. Reagent Quality & Concentration: Variations in the quality and concentration of assay reagents (e.g., MTT, antibodies) can significantly impact results. |
| Antimicrobial | Broth microdilution (for MIC determination), Agar disk diffusion.[10][11] | Inoculum Preparation: The density of the microbial inoculum must be standardized to ensure consistent results. Growth Medium Composition: Variations in the composition of the growth medium can affect microbial growth rates and susceptibility to antimicrobial agents. Incubation Conditions: Strict control of temperature, humidity, and incubation time is crucial for reproducible results. |
| Anti-inflammatory | Carrageenan-induced paw edema in rodents, Measurement of inflammatory mediators (e.g., NO, PGE2) in cell culture.[12] | Animal Strain & Health: The genetic background and health status of the animals can influence their inflammatory response. Drug Formulation & Administration: The vehicle used to dissolve the compound and the route of administration can affect its bioavailability and efficacy. Assay Timing: The timing of measurements relative to the induction of inflammation and drug administration is critical. |
Expert Insight: For any biological assay, the inclusion of appropriate positive and negative controls in every experiment is non-negotiable for ensuring the validity and reproducibility of the results. Furthermore, performing dose-response studies with multiple replicates is essential for obtaining statistically significant and reliable data.
Recommended Reproducible Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol provides a standardized workflow for assessing the cytotoxic effects of imidazo[2,1-b]benzothiazole derivatives on cancer cell lines.[8]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in the culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Self-Validation: The assay's reproducibility is confirmed by obtaining consistent IC₅₀ values (with a coefficient of variation less than 20%) across at least three independent experiments. The positive control should consistently show potent cytotoxicity.
Caption: A standardized workflow for assessing the in vitro anticancer activity of imidazo[2,1-b]benzothiazoles using the MTT assay.
Conclusion
The reproducibility of both the synthesis and biological evaluation of imidazo[2,1-b]benzothiazoles is fundamental to the integrity of research in this promising area of drug discovery. By carefully selecting and optimizing synthetic methodologies and by adhering to standardized and well-controlled biological assay protocols, researchers can generate reliable and comparable data. This guide serves as a foundational resource for navigating the common challenges associated with these experimental processes, ultimately fostering a more robust and efficient path toward the development of novel therapeutics.
References
-
Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[2,1‐b][1]benzothiazoles. - ResearchGate. Available at: [Link]
-
NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST - Iraqi Academic Scientific Journals. Available at: [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Available at: [Link]
-
Review on Literature Study of Benzothiazole - International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. Available at: [Link]
-
Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed. Available at: [Link]
-
Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. Available at: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. Available at: [Link]
-
Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety - AIP Publishing. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][8]thiadiazole Scaffolds - PubMed. Available at: [Link]
-
Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
